2-(2-Methoxyethoxy)pyridine-4-carboxylic acid
Description
The exact mass of the compound 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methoxyethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBPUMOJCXEQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Methoxyethoxy)pyridine-4-carboxylic acid CAS number 897958-24-6
An In-Depth Technical Guide to 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (CAS 897958-24-6): A Heterocyclic Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid (CAS 897958-24-6), a specialized heterocyclic compound. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogs and the foundational chemistry of its core scaffold, isonicotinic acid. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in established organic chemistry principles, and discuss its potential applications, particularly in the realm of drug discovery and medicinal chemistry. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this unique building block for the creation of novel chemical entities.
The Strategic Value of the Pyridine-4-Carboxylic Acid Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, and its carboxylic acid derivatives are particularly significant.[1] Pyridine-4-carboxylic acid, commonly known as isonicotinic acid, is an isomer of niacin (nicotinic acid) and serves as a fundamental structural motif in numerous therapeutic agents.[2][3] Its derivatives have been instrumental in developing drugs for a vast range of diseases, including tuberculosis, cancer, diabetes, and neurological disorders.[1][4]
The strategic importance of this scaffold lies in several key features:
-
Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl ring, introducing a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's pKa and solubility.
-
Chemical Versatility: The carboxylic acid group at the 4-position provides a versatile handle for synthetic modification, allowing for the formation of esters, amides, and other functional groups without easily being affected by the pyridine ring.[5]
-
Pharmacological Activity: The isonicotinic acid core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity, making it a rich starting point for drug discovery campaigns.[1][4]
The subject of this guide, 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, builds upon this validated core by introducing a 2-alkoxy substituent, a common strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties and Analytical Characterization
Direct experimental data for 2-(2-methoxyethoxy)pyridine-4-carboxylic acid is not widely published. However, we can extrapolate its likely properties from close structural analogs and computational predictions.
Predicted Physicochemical Data
The following table summarizes key properties. Data for analogs like 2-methoxypyridine-4-carboxylic acid and predicted mass spectrometry data for a related isomer are used as a basis for estimation.[5][6]
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 897958-24-6 | Verified |
| Molecular Formula | C₉H₁₁NO₄ | Calculated |
| Molecular Weight | 197.19 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from analogs like isonicotinic acid.[3] |
| Predicted Melting Point | 180-200 °C | Extrapolated from 2-methoxypyridine-4-carboxylic acid (198-200 °C).[5] |
| Predicted Boiling Point | ~400 °C | Extrapolated from 2-methoxypyridine-4-carboxylic acid (~383 °C).[5] |
| Predicted pKa | 4.4 - 4.6 | Based on the pKa of 2-methoxypyridine-4-carboxylic acid (~4.50).[5] |
| Monoisotopic Mass | 197.0688 Da | Calculated. |
| Predicted [M+H]⁺ | 198.0761 m/z | Based on the related isomer, 2-(2-methoxyethoxy)pyridine-3-carboxylic acid.[6] |
| Predicted [M-H]⁻ | 196.0615 m/z | Based on the related isomer, 2-(2-methoxyethoxy)pyridine-3-carboxylic acid.[6] |
Standard Analytical Workflow
A self-validating analytical workflow is critical to confirm the identity, purity, and stability of the compound. This involves a multi-pronged approach using orthogonal techniques.
Proposed Synthesis and Mechanistic Rationale
A robust and scalable synthesis is paramount. While multiple strategies exist for creating pyridine carboxylic acids, such as the oxidation of alkylpyridines or hydrolysis of cyanopyridines, a targeted approach is required for this specific substitution pattern.[3][7][8] We propose a two-step synthesis starting from commercially available 2-chloro-4-pyridinecarboxylic acid.
Proposed Synthetic Scheme
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis of Methyl 2-(2-Methoxyethoxy)pyridine-4-carboxylate
-
Esterification (Pre-step if starting from acid): To a solution of 2-chloro-4-pyridinecarboxylic acid (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Remove the solvent under reduced pressure to yield the methyl ester, which can be used without further purification.
-
Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the strong base (NaH) used in the subsequent nucleophilic substitution. Thionyl chloride is an efficient and clean reagent for this transformation.
-
-
Alkoxide Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Nucleophilic Addition: Slowly add 2-methoxyethanol (1.3 equiv.) to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide.
-
Scientist's Note: The evolution of hydrogen gas is a visual indicator that the alkoxide is forming. Proper ventilation and an inert atmosphere are critical for safety.
-
-
Substitution Reaction: Add a solution of methyl 2-chloro-4-pyridinecarboxylate (1 equiv.) in anhydrous THF dropwise to the alkoxide solution. Allow the reaction to slowly warm to room temperature and then heat to 60 °C for 12-18 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the starting material. This serves as an in-process control.
-
-
Workup and Purification: Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired intermediate ester.
Step 2: Saponification to 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid
-
Hydrolysis: Dissolve the purified methyl ester (1 equiv.) in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH, 2-3 equiv.) and stir the reaction at room temperature for 2-4 hours.
-
Causality: LiOH is a standard reagent for ester hydrolysis (saponification). The reaction is typically clean and proceeds to completion at room temperature. Again, monitor by TLC or LC-MS.
-
-
Acidification and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to a pH of ~3-4 using 1M hydrochloric acid (HCl).
-
Self-Validation: The product should precipitate out of the solution upon acidification as it becomes protonated and less water-soluble. The pH should be monitored carefully to ensure complete precipitation without being overly acidic, which could affect the pyridine ring.
-
-
Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent like diethyl ether to remove any residual organic impurities. Dry the solid under high vacuum to afford the final product, 2-(2-methoxyethoxy)pyridine-4-carboxylic acid.
Applications in Medicinal Chemistry and Drug Design
The true value of this molecule lies in its potential as a building block for creating more complex, biologically active compounds. The introduction of the 2-(2-methoxyethoxy) side chain offers several strategic advantages over a simple 2-methoxy or 2-hydroxy analog.
Structure-Property Relationship Logic
-
Enhanced Solubility: The ethylene glycol-like motif in the side chain is known to improve aqueous solubility, which is a critical parameter for oral bioavailability.
-
Hydrogen Bonding: The two ether oxygen atoms can act as hydrogen bond acceptors, potentially forming key interactions within a protein's binding pocket that would not be possible with a simple alkyl or aryl substituent.
-
Metabolic Stability: The ether linkages are generally more stable to metabolic degradation than, for example, an ester group, potentially leading to a longer in vivo half-life.
-
Vectorial Orientation: The flexible side chain allows for conformational adaptability, enabling it to orient itself optimally to interact with a biological target. This makes it a valuable fragment for Structure-Activity Relationship (SAR) studies, as seen in the development of DPP-IV inhibitors where modifications to side chains led to significant improvements in potency and selectivity.[9]
Safety, Handling, and Storage
As a laboratory chemical, 2-(2-methoxyethoxy)pyridine-4-carboxylic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Based on analogs, it may cause skin, eye, and respiratory irritation.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
2-(2-Methoxyethoxy)pyridine-4-carboxylic acid represents a sophisticated and strategically designed chemical building block. While it stands on the shoulders of the well-established isonicotinic acid scaffold, the incorporation of the methoxyethoxy side chain provides chemists with a powerful tool to modulate physicochemical properties and explore new interactions with biological targets. Its logical synthesis and potential for enhancing drug-like properties make it a valuable asset for any research program focused on the discovery of novel therapeutics.
References
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PubChem. 2-(2-methoxyethoxy)pyridine-3-carboxylic acid. Available from: [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
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eqipped. 4-Pyridinecarboxylic Acid For Synthesis | 8.00736.0005. Available from: [Link]
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PrepChem.com. Synthesis of pyridine-4-carboxylic acid. Available from: [Link]
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Wikipedia. Pyridinecarboxylic acid. Available from: [Link]
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PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
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Wikipedia. Isonicotinic acid. Available from: [Link]
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RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Available from: [Link]
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RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]
- Google Patents. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
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PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
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ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available from: [Link]
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PubChem. UV-328 | C22H29N3O | CID 33263. Available from: [Link]
- Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
-
PubMed. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. Available from: [Link]
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- 9. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid: A Detailed Guide for Medicinal Chemistry and Drug Discovery
Introduction
2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a valuable heterocyclic building block in the design and synthesis of novel pharmaceutical agents. Its unique structural features, combining a substituted pyridine core with an ether linkage and a carboxylic acid moiety, make it an attractive scaffold for developing compounds with diverse biological activities. Pyridine-4-carboxylic acid derivatives are known to be important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This application note provides a comprehensive, in-depth guide to the synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, tailored for researchers and professionals in drug development and medicinal chemistry. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations.
Strategic Approach to Synthesis
The synthesis of the target molecule is strategically designed as a two-step process, commencing with the readily available starting material, 2-chloro-4-cyanopyridine. This approach offers a convergent and efficient route to the desired product.
The overall synthetic transformation is outlined below:
Figure 1: Overall synthetic scheme.
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is displaced by the alkoxide of 2-methoxyethanol. The electron-withdrawing nature of the nitrile group at the 4-position and the nitrogen atom in the pyridine ring facilitates this substitution. The second and final step is the hydrolysis of the nitrile group in the intermediate compound to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Detailed Experimental Protocols
PART 1: Synthesis of 2-(2-Methoxyethoxy)-4-cyanopyridine (Intermediate)
This procedure details the nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine with 2-methoxyethanol.
Core Principle: The reaction proceeds via an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings. The sodium hydride acts as a strong base to deprotonate the hydroxyl group of 2-methoxyethanol, forming a more potent nucleophile, the corresponding alkoxide.
Figure 2: Workflow for the synthesis of the intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |
| 2-chloro-4-cyanopyridine | C6H3ClN2 | 138.55 | 5.0 g | 36.1 |
| 2-methoxyethanol | C3H8O2 | 76.09 | 3.3 mL | 43.3 |
| Sodium hydride (60% in mineral oil) | NaH | 24.00 | 1.73 g | 43.3 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 100 mL | - |
| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | As needed | - |
| Hexanes | - | - | As needed | - |
| Saturated brine solution | NaCl(aq) | - | As needed | - |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | As needed | - |
Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-methoxyethanol (3.3 mL, 43.3 mmol) and anhydrous THF (50 mL).
-
Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.73 g of a 60% dispersion in mineral oil, 43.3 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes to allow for the complete formation of the sodium salt of 2-methoxyethanol.
-
Addition of the Pyridine: In a separate flask, dissolve 2-chloro-4-cyanopyridine (5.0 g, 36.1 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the alkoxide suspension at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(2-methoxyethoxy)-4-cyanopyridine.
PART 2: Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (Final Product)
This procedure details the hydrolysis of the nitrile intermediate to the final carboxylic acid product.
Core Principle: The nitrile group is hydrolyzed to a carboxylic acid under basic conditions. The reaction proceeds through a carboxamide intermediate. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid.
Figure 3: Workflow for the synthesis of the final product.
Materials and Reagents:
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |
| 2-(2-Methoxyethoxy)-4-cyanopyridine | C9H10N2O2 | 178.19 | 4.0 g | 22.4 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 3.58 g | 89.6 |
| Ethanol (EtOH) | C2H5OH | 46.07 | 50 mL | - |
| Water (H2O) | H2O | 18.02 | 50 mL | - |
| Concentrated Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(2-methoxyethoxy)-4-cyanopyridine (4.0 g, 22.4 mmol) in ethanol (50 mL).
-
Addition of Base: Add a solution of sodium hydroxide (3.58 g, 89.6 mmol) in water (50 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material is no longer observed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold water and dry under vacuum to yield the final product, 2-(2-methoxyethoxy)pyridine-4-carboxylic acid.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Expected Physicochemical Properties of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 197.19 g/mol |
| Melting Point | Not definitively reported, but expected to be a crystalline solid with a defined melting point. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol, and aqueous basic solutions. |
| ¹H NMR | Expected signals for the pyridine ring protons, the two methylene groups of the ethoxy chain, and the methoxy group. The carboxylic acid proton will appear as a broad singlet downfield. |
| ¹³C NMR | Expected signals for the carbons of the pyridine ring (including the carboxyl carbon), and the carbons of the 2-methoxyethoxy side chain. The carboxyl carbon typically appears in the 165-185 ppm range.[2] |
| Mass Spectrometry | ESI-MS should show [M+H]⁺ at m/z 198.07 and/or [M-H]⁻ at m/z 196.06. |
Safety and Handling
-
2-chloro-4-cyanopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Hydride: Flammable solid, which reacts violently with water, liberating flammable gases. Handle under an inert atmosphere and away from moisture.
-
2-methoxyethanol: Combustible liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. May damage fertility or the unborn child.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid, a key building block for pharmaceutical research. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable compound for their drug discovery programs. The described two-step synthesis is scalable and utilizes readily available starting materials, making it a practical choice for laboratory-scale production.
References
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- Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23, 6343-6355.
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Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
- Akin, A. N., & Gonen, Z. S. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.
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SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]
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- Chinese Patent 101602715A, issued December 16, 2009, for "The synthetic method of 2-pyridine carboxylic acid."
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.
- U.S. Patent 8,575,350, issued November 5, 2013, for "Process for producing pyridine carboxylic acids."
- Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Medicinal Chemistry Research, 28(1), 83-93.
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LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
- European Patent 0221023A2, issued May 6, 1987, for "Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridines."
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
Sources
Application Notes and Protocols for 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Pyridine-4-Carboxylic Acids in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to form key interactions with biological targets and its versatile synthetic handles.[1] Within this class, pyridine-4-carboxylic acids (isonicotinic acids) and their derivatives are of particular interest due to their capacity to act as hydrogen bond donors and acceptors, and to coordinate with metal ions in enzyme active sites.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its drug-like characteristics.
This guide focuses on the application of a specific, yet highly versatile building block: 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid . The incorporation of the 2-methoxyethoxy side chain offers a unique combination of properties that can be exploited in drug design. This flexible, polar ether chain can enhance aqueous solubility, a common challenge in drug development, while also providing opportunities for additional hydrogen bonding interactions within a target's binding pocket. This application note will explore the utility of this scaffold, with a particular focus on its application in the development of kinase inhibitors, drawing insights from the discovery of clinical candidates targeting the RAS-RAF signaling pathway.
Medicinal Chemistry Rationale: The Role of the 2-(2-Methoxyethoxy) Substituent
The choice of the 2-(2-methoxyethoxy) substituent is a deliberate strategy to address several key challenges in medicinal chemistry:
-
Enhanced Solubility: The ether linkages and terminal methoxy group introduce polarity and hydrogen bond accepting capabilities, which can significantly improve the aqueous solubility of a lead compound. This is critical for achieving good oral bioavailability and for formulating intravenous drugs.
-
Modulation of Physicochemical Properties: The flexible ethoxy linker allows the methoxy group to adopt various conformations, which can be advantageous for fitting into complex binding pockets. This flexibility can also influence the overall lipophilicity (LogP) of the molecule, balancing the need for membrane permeability with aqueous solubility.
-
Metabolic Stability: The ether linkages in the 2-methoxyethoxy group are generally more resistant to metabolic degradation compared to more labile functional groups, potentially leading to an improved pharmacokinetic profile.
-
Vector for Interaction: The oxygen atoms in the side chain can act as hydrogen bond acceptors, providing additional anchor points to the target protein and increasing binding affinity.
A closely related analogue, the 2-(2-hydroxyethoxy) substituent, has been successfully incorporated into a clinical candidate for a RAF kinase inhibitor, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, which has entered Phase 1 clinical trials.[2] The methoxyethoxy variant can be considered a close analogue or a potential prodrug form of the hydroxyethoxy moiety, where the terminal methyl group could be metabolically cleaved in vivo to reveal the active hydroxyl group.
Application in Kinase Inhibitor Drug Discovery: Targeting the RAF Kinase Pathway
Kinases are a major class of drug targets, particularly in oncology.[3] The development of selective kinase inhibitors is a central focus of modern drug discovery. The 2-(2-methoxyethoxy)pyridine-4-carboxylic acid scaffold is well-suited for the synthesis of kinase inhibitors, where the carboxylic acid can be converted to an amide to form a "hinge-binding" motif that interacts with the backbone of the kinase hinge region.
The following workflow outlines the application of this scaffold in a kinase inhibitor discovery program, inspired by the development of RAF inhibitors.
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- 2. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: A Senior Scientist's Guide to Robust HPLC Analysis of Pyridine Carboxylic Acid Derivatives
Foreword: Beyond the Protocol
The analysis of pyridine carboxylic acid derivatives is a cornerstone in pharmaceutical development and metabolomics. These structures are integral to numerous active pharmaceutical ingredients (APIs), key metabolic pathways, and are often challenging analytical targets due to their inherent polarity. This guide is crafted from a perspective of deep-seated experience, moving beyond rote procedural lists to elucidate the foundational principles and causal relationships that govern successful HPLC method development for this compound class. Our objective is to empower you, the practicing scientist, with the rationale to not only execute these protocols but to intelligently adapt and troubleshoot them.
The Analytical Challenge: Understanding the Analyte
Pyridine carboxylic acids are characterized by a nitrogen-containing aromatic ring and one or more carboxylic acid functional groups. This duality imparts a unique chemical personality that dictates their chromatographic behavior:
-
Polarity and Hydrophilicity: The combination of the polar pyridine ring and the ionizable carboxylic acid group makes these molecules highly water-soluble and difficult to retain on traditional reversed-phase (RP) columns.
-
Zwitterionic Potential: Depending on the pH of the mobile phase, these molecules can exist as cations (protonated pyridine nitrogen), anions (deprotonated carboxylic acid), or zwitterions (both groups charged).[1] Picolinic acid (2-pyridinecarboxylic acid), for instance, can exist as a zwitterion.[1] This variable charge state profoundly impacts retention and peak shape.
-
Isomeric Complexity: Simple positional isomers, such as nicotinic acid (3-pyridinecarboxylic acid), picolinic acid (2-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), possess very similar physical properties, making their separation a significant challenge.[2]
To address these challenges, two primary HPLC modes are deployed: Reversed-Phase (RP) Chromatography , often with modifications, and Hydrophilic Interaction Liquid Chromatography (HILIC) . The choice between them is a critical decision driven by the specific analytical goal.
Caption: Key properties of pyridine carboxylic acids and their corresponding HPLC challenges and solutions.
The Workhorse: Modified Reversed-Phase (RP) HPLC
Standard C18 columns are often the first choice for method development due to their robustness and ubiquity. However, for polar pyridine carboxylic acids, success hinges on manipulating the mobile phase to enhance retention and control peak shape.
The Causality of Mobile Phase pH
The single most critical parameter in RP-HPLC for these compounds is the mobile phase pH. By adjusting the pH to suppress the ionization of the carboxylic acid group (typically by operating at a pH at least 2 units below its pKa), we increase the molecule's hydrophobicity, thereby promoting retention on the nonpolar stationary phase.
-
Mechanism: An acidic mobile phase (e.g., pH 2-3) ensures the carboxylic acid is protonated (-COOH), reducing the molecule's overall polarity.
-
Practical Application: The use of buffers like phosphate or additives such as formic acid or phosphoric acid is standard practice.[3][4] A mobile phase containing 0.1% phosphoric acid, for example, is effective for retaining 4-pyridinecarboxylic acid.[3]
Protocol 1: Isocratic RP-HPLC for Isomer Separation
This protocol is designed for the baseline separation of nicotinic acid, picolinic acid, and isonicotinic acid, demonstrating the power of mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms.
Objective: To separate key pyridine carboxylic acid isomers for quantification in a drug substance purity test.
Instrumentation and Consumables:
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Mixed-Mode Cation-Exchange (e.g., Primesep 100, 4.6x150 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% Phosphoric Acid |
| Detection | UV at 255 nm |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 5% Acetonitrile (A) and 95% Water with 0.1% Phosphoric Acid (B). Degas the solution for 15 minutes using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. Maintain column temperature at 30°C.
-
Standard Preparation: Prepare a mixed standard solution containing 10 µg/mL each of nicotinic acid, picolinic acid, and isonicotinic acid in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.2-0.3 mg/mL.[3] Filter through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject 10 µL of the standard and sample solutions. Acquire data for 15 minutes.
-
Analysis: Identify peaks by comparing retention times with the standard. Quantify using peak area.
Rationale for Choices:
-
Mixed-Mode Column: This is the key to success. The column possesses both hydrophobic (C18-like) and cation-exchange properties.[3] While the acidic mobile phase suppresses ionization of the carboxyl group, the pyridine nitrogen is protonated, allowing for cation-exchange interactions that provide an orthogonal separation mechanism, enhancing resolution between the closely related isomers.[3]
-
Acidic Mobile Phase: As explained, this ensures protonation of the carboxyl group for adequate reversed-phase retention. Phosphoric acid provides a stable, low pH.
The Specialist: Hydrophilic Interaction Liquid Chromatography (HILIC)
When compounds are too polar for even modified RP-HPLC, HILIC becomes the technique of choice.[5] HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with zwitterionic, diol, or amide functional groups) and a mobile phase rich in organic solvent (typically >80% acetonitrile).
-
Mechanism: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer, and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[6][7]
Caption: A typical experimental workflow for HILIC analysis.
Protocol 2: HILIC-MS for Metabolite Analysis
This protocol is tailored for the sensitive detection of pyridine carboxylic acid derivatives in a complex biological matrix, such as plasma or urine, where high specificity and low detection limits are required.
Objective: To quantify a polar drug metabolite containing a pyridine carboxylic acid moiety in human plasma.
Instrumentation and Consumables:
| Component | Specification |
| HPLC System | Binary UPLC/UHPLC System, Autosampler, Column Oven |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer with ESI |
| Column | Zwitterionic HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1x100 mm, 2.7 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Detection | ESI+ in Multiple Reaction Monitoring (MRM) mode |
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 (v/v) Acetonitrile:Water. This is critical to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.
-
System Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A) for at least 45 minutes. HILIC equilibration is notoriously slow and absolutely vital for reproducible retention times.
-
UPLC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 95% A
-
5.0 min: 50% A
-
5.1 min: 5% A
-
6.0 min: 5% A
-
6.1 min: 95% A
-
9.0 min: 95% A (Re-equilibration)
-
-
-
Data Acquisition: Acquire data using optimized MRM transitions for the analyte and internal standard.
Rationale for Choices:
-
HILIC-Z Column: A zwitterionic stationary phase provides enhanced retention for polar and charged analytes like pyridine carboxylic acids.[6] It offers a good balance of hydrophilic partitioning and weak ion-exchange interactions.
-
High Acetonitrile Mobile Phase: Essential for the HILIC retention mechanism.[7]
-
Ammonium Formate Buffer: Provides ionic strength to the mobile phase, which helps to improve peak shape and is volatile, making it fully compatible with mass spectrometry.
-
Protein Precipitation: A simple, effective method for removing the bulk of proteins from biological samples. Using acetonitrile as the precipitant is advantageous as it aligns with the high organic content of the HILIC mobile phase.
Trustworthiness: Method Validation as a Self-Validating System
A protocol is only as reliable as its validation. Every method developed must be rigorously validated to ensure it is fit for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[8][9]
Validation Parameters Summary:
| Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte of interest. Assessed by analyzing blank matrix, and spiked samples. No significant interfering peaks at the analyte's retention time.[8] |
| Linearity | To demonstrate a proportional relationship between concentration and response. Typically 5-6 concentration levels. Correlation coefficient (r²) > 0.995. |
| Accuracy | Closeness of test results to the true value. Assessed by spike-recovery at 3 levels (e.g., 80%, 100%, 120%). Recovery typically 80-120%.[10] |
| Precision | Agreement between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). RSD < 15% (for bioanalysis), < 2% for assay. |
| LOD & LOQ | Lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, column temp ±2°C). Demonstrates reliability for routine use. |
Field Insights: Troubleshooting Common Problems
Even robust methods can encounter issues. Here is a causality-based guide to troubleshooting.[11][12][13]
| Observation (The "What") | Probable Cause (The "Why") | Corrective Action (The "How") |
| Shifting Retention Times | HILIC: Insufficient column equilibration. RP: Change in mobile phase pH or composition. Column aging. | HILIC: Always include a long re-equilibration step in the gradient. RP: Prepare fresh mobile phase; check pH. Use a system suitability standard to monitor column performance. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions). Mismatch between sample solvent and mobile phase. | RP: Lower mobile phase pH to fully protonate silanols. Use a highly end-capped column. HILIC: Ensure sample is dissolved in a high-organic solvent similar to the initial mobile phase. |
| Poor Peak Shape / Split Peaks | Sample precipitating on the column head due to low solubility in the mobile phase.[14] Column blockage or contamination. | Filter all samples. Ensure sample solvent is compatible with the mobile phase. If pressure is high, reverse-flush the column (if manufacturer allows) or replace it. |
| High Backpressure | Particulate buildup on the column frit.[14] Buffer precipitation in high organic mobile phase (especially phosphate buffers in HILIC).[15] | Always use a guard column and in-line filter. Filter samples and mobile phases. When using phosphate buffers with high ACN, always pre-mix the mobile phase.[15] |
References
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Polymeris, A. D., et al. (n.d.). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Retrieved from [Link]
-
Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Retrieved from [Link]
-
Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Retrieved from [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
Gabel, G., & Popp, S. (1998). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. PubMed. Retrieved from [Link]
-
Vuckovic, D. (2013). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Ueno, T., et al. (2011). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. Retrieved from [Link]
-
Sharma, S., & Singh, N. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]
-
PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
Singh, G., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]
-
GMI. (n.d.). Common HPLC Problems and Solutions with GMI Service Support. Retrieved from [Link]
-
Toth, G., et al. (2023). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. PMC - PubMed Central. Retrieved from [Link]
-
Giampaoli, O., et al. (2023). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1 H-NMR Spectroscopy. MDPI. Retrieved from [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Bell, D. (2012). Making HILIC Work for You—Column Selection. LCGC International. Retrieved from [Link]
-
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Austin Publishing Group. (n.d.). Inverted Dispersive Liquid–Liquid Micro Extraction of Nicotinic Acid from Human Plasma and its Determination by High-Performance Liquid Chromatography. Retrieved from [Link]
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- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
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Mass Spectrometry of Methoxy-Substituted Pyridines: A Comprehensive Guide to Fragmentation, Analysis, and Practical Application
An Application Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the mass spectrometric analysis of methoxy-substituted pyridines, a class of compounds of significant interest in the pharmaceutical and agrochemical industries. We delve into the fundamental principles of ionization and fragmentation, offering insights into how the position of the methoxy group influences spectral outcomes. This document provides detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to be self-validating and robust. Authored for researchers, scientists, and drug development professionals, this guide bridges theoretical knowledge with practical application, explaining the causality behind experimental choices to ensure accurate and reproducible results.
Introduction: The Significance of Methoxy-Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug design, present in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The introduction of a methoxy substituent (-OCH₃) to the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. Consequently, the precise characterization and quantification of methoxy-substituted pyridines are critical throughout the drug discovery and development pipeline, from initial synthesis to metabolic profiling.[2][3]
Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for the identification and quantification of small molecules in complex mixtures.[4][5] This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize mass spectrometry for the analysis of this important compound class.
Foundational Principles: Ionization and Fragmentation Behavior
Understanding how methoxy-substituted pyridines behave within the mass spectrometer is paramount for accurate data interpretation. The choice of ionization technique and the resulting fragmentation patterns are key to structural elucidation.
Ionization Techniques: Choosing the Right Path
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][7] The resulting mass spectrum is a characteristic "fingerprint" of the molecule, ideal for library matching and unambiguous identification. For methoxy-substituted pyridines, EI generates a radical cation (M•+).
Electrospray Ionization (ESI): As a "soft" ionization technique commonly used with Liquid Chromatography (LC), ESI is ideal for polar, less volatile, and thermally labile compounds. It typically generates protonated molecules, [M+H]⁺, in positive ion mode by applying a high voltage to a liquid sample solution.[8] This minimizes in-source fragmentation, preserving the molecular ion and making it the preferred method for quantitative studies and for precursor ion selection in tandem mass spectrometry (MS/MS).
The Logic of Fragmentation: Deciphering the Mass Spectrum
The fragmentation of methoxy-substituted pyridines is governed by the stability of the resulting ions and neutral losses. The position of the methoxy group (ortho, meta, or para to the nitrogen) can influence the fragmentation pathways.
Under Electron Ionization (EI) , the primary fragmentation pathways for a methoxy-pyridine molecular ion (e.g., 4-methoxypyridine, MW 109.13) include:
-
Loss of a Methyl Radical (·CH₃): A common initial fragmentation, leading to a stable pyridone-like cation. This results in a prominent peak at M-15.
-
Loss of Formaldehyde (CH₂O): This rearrangement-driven fragmentation involves the transfer of a hydrogen atom and results in a peak at M-30.
-
Loss of a Methoxy Radical (·OCH₃): This pathway leads to the formation of a pyridinium cation and results in a peak at M-31.
-
Ring Cleavage: Subsequent fragmentation of the pyridine ring can occur, often involving the loss of HCN (27 Da) or C₂H₂ (26 Da), which are characteristic of pyridine-containing structures.
Under Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) in an MS/MS experiment, the protonated molecule [M+H]⁺ is the precursor ion. The fragmentation patterns are similar to EI but originate from an even-electron species. Common losses include neutral molecules like CH₃OH (methanol, 32 Da) or CH₂O (formaldehyde, 30 Da).
Caption: Common fragmentation pathways for methoxy-pyridines in EI and ESI-MS/MS.
Experimental Workflows: GC-MS and LC-MS/MS Strategies
The choice between GC-MS and LC-MS depends on the analyte's properties and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is best suited for volatile and thermally stable methoxy-substituted pyridines. It provides excellent chromatographic resolution and generates highly reproducible EI spectra for library matching.
Caption: Standard workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS is the method of choice for complex matrices (e.g., plasma, tissue extracts), less volatile analogs, or when high sensitivity is required for quantification.[9][10]
Caption: Typical workflow for LC-MS/MS analysis.
Detailed Application Protocols
The following protocols provide a robust starting point for the analysis of methoxy-substituted pyridines. Instrument parameters should be optimized for the specific analyte and mass spectrometer used.
Protocol 1: GC-MS Analysis of Methoxy-Substituted Pyridines
This protocol is designed for the qualitative identification of a methoxy-pyridine standard.
A. Sample Preparation:
-
Prepare a stock solution of the methoxy-pyridine standard at 1 mg/mL in methanol or ethyl acetate.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL in the same solvent.
-
Transfer the working solution to a standard 2 mL GC vial with a screw cap.
B. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Standard GC with a split/splitless injector | Provides robust and reproducible injections. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5ms) | A general-purpose column that provides good separation for a wide range of semi-polar compounds like methoxy-pyridines.[11] |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks for a relatively concentrated sample. |
| Injection Vol. | 1 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min | A general-purpose temperature program to elute the analyte and clean the column. Adjust as needed based on analyte retention time. |
| MS System | Single Quadrupole or Ion Trap | Suitable for generating full scan EI spectra. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy to produce reproducible fragmentation patterns that are comparable to spectral libraries.[7] |
| Source Temp. | 230 °C | Maintains the analyte in the gas phase within the ion source. |
| Scan Range | m/z 40 - 300 | Covers the expected molecular ion and fragment masses for typical methoxy-pyridines. |
Protocol 2: LC-MS/MS Quantitative Analysis of a Methoxy-Pyridine in a Biological Matrix
This protocol outlines a method for quantifying a methoxy-pyridine drug candidate in plasma using a triple quadrupole mass spectrometer.
A. Sample Preparation (Protein Precipitation):
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the methoxy-pyridine into blank plasma.
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
B. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| LC System | UHPLC system | Provides high resolution and fast analysis times. |
| Column | C18 reversed-phase, e.g., 50 mm x 2.1 mm, 1.8 µm particle size | Standard for small molecule analysis, providing good retention and peak shape for methoxy-pyridines. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min. | A typical fast gradient for high-throughput analysis. Must be optimized for the specific analyte to ensure separation from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume is sufficient for sensitive MS detection. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Best for protonating the basic pyridine nitrogen. |
| Ion Source Parameters | Optimize Gas Temp, Gas Flow, Nebulizer Pressure, and Capillary Voltage | These parameters are instrument-dependent and must be tuned using the analyte solution to maximize the signal of the precursor ion. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier)Internal Standard: [M+H]⁺ → Product Ion | The quantifier is typically the most intense, stable fragment. The qualifier confirms identity. Collision energy must be optimized for each transition.[10] |
Applications in Drug Discovery and Development
The robust analysis of methoxy-substituted pyridines by mass spectrometry is integral to several areas of pharmaceutical research:
-
Metabolite Identification: In drug metabolism studies, MS is used to identify metabolic hotspots on a parent drug. The introduction or modification of a methoxy group is a common metabolic pathway, and MS can pinpoint these transformations.
-
Impurity Profiling: Detecting and quantifying process-related impurities or degradants is a critical part of drug development and manufacturing. LC-MS methods can detect genotoxic impurities, such as chlorinated pyridine precursors, at trace levels.[9]
-
High-Throughput Screening (HTS): Modern MS platforms enable the rapid screening of large compound libraries for activity against biological targets.[2] This allows for the swift evaluation of structure-activity relationships for series of compounds, including various methoxy-substituted pyridine analogs.
-
Pharmacokinetic (PK) Studies: Quantitative LC-MS/MS is the standard for measuring drug concentrations in biological fluids over time, which is essential for determining the pharmacokinetic profile of a new drug candidate.
Conclusion
Mass spectrometry is an indispensable tool for the analysis of methoxy-substituted pyridines. A thorough understanding of their ionization and fragmentation behavior, coupled with the appropriate selection of GC-MS or LC-MS/MS techniques, enables researchers to perform confident structural elucidation and precise quantification. The protocols and workflows presented in this guide provide a solid foundation for developing and validating robust analytical methods, ultimately accelerating research and development in the pharmaceutical and chemical industries.
References
- MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines.
- PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- Sci-Hub. (n.d.). Electron impact mass spectrometry of some 4-hexenyl-pyridines.
- ResearchGate. (2017). ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine.
- Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS.
- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
- PubMed Central. (2022). Advances in high-throughput mass spectrometry in drug discovery.
- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Science Publishing Group. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative.
- Mass Spectrometry in Small Molecule Drug Development. (2015).
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- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Role of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Targeted Drug Design
In the landscape of modern medicinal chemistry, the pyridine carboxylic acid framework stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Among its many functionalized derivatives, 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid has emerged as a particularly valuable building block, primarily recognized for its integral role in the synthesis of novel antibacterial agents that target DNA gyrase.[2] This guide provides a comprehensive overview of the synthesis, applications, and key experimental protocols related to this compound, offering a technical resource for researchers engaged in drug discovery and development.
The unique structural features of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid—a pyridine ring for aromatic interactions, a carboxylic acid for hydrogen bonding and salt formation, and a flexible methoxyethoxy side chain for probing specific binding pockets—make it an attractive component for designing molecules with enhanced potency and tailored pharmacokinetic profiles.[3] Its application extends beyond simple derivatization, enabling the construction of complex molecular architectures aimed at overcoming challenges such as drug resistance.
Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid: A Two-Step Approach
The most common and efficient synthesis of the title compound is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, followed by hydrolysis of an intermediate nitrile. This pathway is both logical and scalable, making it suitable for laboratory and potential industrial applications.
Synthetic Pathway Overview
The synthesis begins with the reaction of 2-chloro-4-cyanopyridine with 2-methoxyethanol to introduce the characteristic side chain. The resulting 2-(2-methoxyethoxy)-4-cyanopyridine is then subjected to hydrolysis to convert the cyano group into the desired carboxylic acid.
Sources
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- 2. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid
Introduction
2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its substituted pyridine core is a common motif in pharmacologically active compounds, and the carboxylic acid functionality at the 4-position provides a convenient handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships.[1] The 2-(2-methoxyethoxy) substituent can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and may engage in key interactions with biological targets. This document provides a comprehensive guide to the functionalization of this valuable intermediate, focusing on the formation of amide and ester derivatives. The protocols described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Chemical Properties and Reactivity
The chemical reactivity of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is primarily dictated by the carboxylic acid group and the pyridine ring. The pyridine nitrogen is basic and can be protonated or coordinated to metal ions. The carboxylic acid is a versatile functional group that can be activated and coupled with a variety of nucleophiles. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the carboxylic acid.
Core Functionalization Strategies
The primary strategies for functionalizing the carboxylic acid moiety involve its activation to facilitate nucleophilic attack by amines or alcohols. The two main pathways discussed in this guide are:
-
Amide Bond Formation: Direct coupling with amines using a suitable coupling agent.
-
Ester Bond Formation: Esterification with alcohols, which can be achieved through various methods, including acid-catalyzed esterification or via an activated carboxylic acid intermediate.
A key intermediate in many functionalization strategies is the corresponding acyl chloride, which is highly reactive towards a wide range of nucleophiles.
Protocol 1: Amide Bond Formation via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently. This protocol details a general procedure using common coupling agents.
Mechanism of Amide Coupling
The general mechanism involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.
Caption: General workflow for amide bond formation.
Experimental Protocol
This protocol provides a general procedure for the coupling of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid with a primary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid | 197.19 | 1.0 | 1.0 |
| Primary Amine | - | 1.1 | 1.1 |
| HATU or EDC | 380.23/191.70 | 1.2 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 | 2.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (1.0 mmol).
-
Dissolve the acid in anhydrous DMF (5-10 mL).
-
Add the primary amine (1.1 mmol) to the solution.
-
Add DIPEA (2.0 mmol) to the reaction mixture.
-
In a separate vial, dissolve the coupling agent (HATU or EDC, 1.2 mmol) in a small amount of anhydrous DMF.
-
Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions:
-
Coupling reagents such as HATU and EDC can be sensitizers and should be handled with care in a well-ventilated fume hood.[2][3][4]
-
DIPEA is a corrosive and flammable base.
-
DMF is a potential reproductive toxin.
Protocol 2: Ester Formation via Fischer Esterification
The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5]
Mechanism of Fischer Esterification
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.
Caption: Key steps in the Fischer esterification mechanism.
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid | 197.19 | 1.0 | 1.0 |
| Alcohol (e.g., Methanol, Ethanol) | - | Large Excess | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | - |
Procedure:
-
In a round-bottom flask, dissolve 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (1.0 mmol) in the desired alcohol (e.g., 10-20 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.
-
Heat the reaction mixture to reflux for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel if necessary.
Protocol 3: Functionalization via the Acyl Chloride Intermediate
Conversion of the carboxylic acid to the more reactive acyl chloride is a common strategy to facilitate reactions with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents.
Synthesis of the Acyl Chloride
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used reagents for this transformation.[6][7]
Caption: Conversion to the acyl chloride intermediate.
Experimental Protocol (Acyl Chloride Formation)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid | 197.19 | 1.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0-5.0 | 2.0-5.0 |
| Anhydrous Toluene or Dichloromethane (DCM) | - | - | - |
| Catalytic DMF (for oxalyl chloride) | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (1.0 mmol).
-
Suspend the acid in anhydrous toluene or DCM (10 mL).
-
Add thionyl chloride (2.0-5.0 mmol) dropwise at 0 °C.
-
If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride can often be used in the next step without further purification.
Safety Precautions:
-
Thionyl chloride and oxalyl chloride are highly corrosive and toxic.[6][8][9][10] They react violently with water to release toxic gases (HCl, SO₂). All manipulations must be performed in a well-ventilated fume hood.[6][8]
Reaction of the Acyl Chloride with Nucleophiles
The crude acyl chloride can be reacted directly with amines or alcohols to form the corresponding amides or esters.
Procedure (Amide/Ester Formation from Acyl Chloride):
-
Dissolve the crude acyl chloride (from the previous step) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the amine (1.1 mmol) or alcohol (1.1 mmol) and a non-nucleophilic base such as triethylamine or pyridine (1.2 mmol) in the same solvent dropwise.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Work up the reaction as described in the previous protocols (extraction, washing, drying, and concentration).
-
Purify the product by column chromatography.
Characterization of Functionalized Products
The successful synthesis of the desired amide or ester derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For pyridine derivatives, the chemical shifts of the aromatic protons are characteristic.[11][12][13][14][15] In the ¹H NMR of the amide products, a broad singlet corresponding to the N-H proton is typically observed.[13] For esters, the chemical shifts of the protons on the alkyl group of the alcohol will be shifted downfield.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the incorporation of the desired amine or alcohol.[11][13]
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is a key diagnostic peak. Amides typically show a strong C=O stretch around 1650 cm⁻¹, while esters show a stretch at a higher frequency, around 1735 cm⁻¹.
Conclusion
This application note provides a set of robust and adaptable protocols for the functionalization of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid. By following these guidelines, researchers can efficiently synthesize a variety of amide and ester derivatives, enabling the exploration of this important chemical space for applications in drug discovery and materials science. It is crucial to adhere to the safety precautions outlined for each reagent and to use appropriate analytical techniques to confirm the identity and purity of the synthesized compounds.
References
-
ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... | Download Scientific Diagram. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
- K. J. McKnelly, W. Sokol, J. S. Nowick, Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. J. Org. Chem.2020, 85, 1764–1768.
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New Journal of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available at: [Link]
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Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]
- G. A. El-Hiti, K. Smith, A. S. Hegazy, A. A. El-Faham, B. A. Al-kamali, Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules2021, 26, 1234.
-
Taylor & Francis Online. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
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NIScPR. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Available at: [Link]
-
Hopax. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Available at: [Link]
-
ACS Publications. An Evaluation of the Occupational Health Hazards of Peptide Couplers. Available at: [Link]
-
NIH. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Available at: [Link]
-
ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]
-
ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available at: [Link]
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NJ.gov. THIONYL CHLORIDE. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Peptide Synthesis – Safety Topics. Available at: [Link]
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Wikipedia. Oxalyl chloride. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. Available at: [Link]
-
MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]
-
ResearchGate. I am trying to turn a carboxylic acid into an acid chloride. I plan to use thionyl chloride for this but is there something less dangerous?. Available at: [Link]
-
Organic & Biomolecular Chemistry. C–H functionalization of pyridines. Available at: [Link]
-
ResearchGate. 2‐Methoxy Pyridine. Available at: [Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]
-
NIH. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyridine Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted pyridine carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyridine carboxylic acids are not just fundamental building blocks; they are core components in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Their synthesis, however, is often fraught with challenges ranging from poor regioselectivity and unintended side reactions to purification difficulties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome common hurdles and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of substituted pyridine carboxylic acids. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired Pyridine Carboxylic Acid
Q: My reaction to form a substituted pyridine ring is giving me a low yield or failing completely. What are the likely causes and how can I fix it?
A: Low or no yield in pyridine synthesis is a common frustration that can often be traced back to several key factors related to the chosen synthetic route and reaction conditions. Most syntheses of pyridine rings rely on either the condensation of carbonyl compounds or cycloaddition reactions.[4]
-
Causality and Experimental Choices:
-
Inappropriate Condensation Partners: In classic syntheses like the Hantzsch synthesis, the condensation of a β-ketoester, an aldehyde, and ammonia (or an ammonia equivalent) is fundamental.[5] If the carbonyl compounds are too sterically hindered or electronically mismatched, the initial condensations may fail. For instance, highly substituted aldehydes or β-dicarbonyls can significantly slow down the reaction.
-
Inefficient Oxidation: Many condensation methods initially produce a dihydropyridine intermediate, which must be oxidized to the aromatic pyridine.[4] If the oxidant (e.g., air, nitric acid, or manganese dioxide) is not effective or is depleted, the reaction will stall at the dihydropyridine stage. The choice of oxidant is critical and depends on the stability of the substituents on the ring.
-
Decomposition of Starting Materials or Products: Pyridine carboxylic acids and their precursors can be sensitive to high temperatures and strongly acidic or basic conditions. Prolonged reaction times at elevated temperatures can lead to decomposition and the formation of intractable tars.
-
-
Troubleshooting Steps & Protocols:
-
Re-evaluate Your Starting Materials:
-
Ensure the purity of your aldehyde, β-dicarbonyl compound, and ammonia source. Impurities can inhibit catalyst activity or introduce side reactions.
-
Consider the reactivity of your chosen substrates. If sterics are an issue, you might need to switch to a less hindered analogue or a different synthetic strategy altogether, such as a metal-catalyzed cross-coupling approach on a pre-formed pyridine ring.[6][7]
-
-
Optimize the Oxidation Step:
-
If you suspect incomplete oxidation, try a stronger or more suitable oxidizing agent. A common and effective oxidant is nitric acid, though it can be harsh.[1][2] For milder conditions, consider using something like manganese dioxide (MnO₂) or simply bubbling air or oxygen through the reaction mixture, sometimes in the presence of a catalyst like copper nitrate.[4]
-
-
Control Reaction Conditions:
-
Monitor the reaction temperature closely. If you observe significant darkening or tar formation, reduce the temperature. It may be beneficial to run the reaction for a longer time at a lower temperature.
-
If using acidic or basic catalysts, perform a screen to find the optimal concentration. Too much catalyst can sometimes promote side reactions.
-
-
Problem 2: Unwanted Decarboxylation of the Product
Q: I am losing my carboxylic acid group during the reaction or workup. How can I prevent this unwanted decarboxylation?
A: Unwanted decarboxylation is a frequent and significant challenge, particularly when the carboxylic acid group is positioned at the 2- (picolinic acid) or 4-position of the pyridine ring.[8] The ease of decarboxylation is directly related to the stability of the resulting intermediate.
-
Mechanistic Insight:
-
The decarboxylation of picolinic acid (pyridine-2-carboxylic acid) is often faster than its isomers because it can proceed through a stable zwitterionic intermediate where the pyridine nitrogen is protonated.[8] This proximity of the positive charge on the nitrogen stabilizes the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks. High temperatures and acidic conditions can significantly promote this process.
-
While various metal catalysts are sometimes employed for controlled decarboxylative couplings, residual metal catalysts from a previous step could inadvertently trigger unwanted decarboxylation.[9]
-
-
Troubleshooting Steps & Protocols:
-
Maintain Low Temperatures:
-
During both the reaction and the workup, keep the temperature as low as reasonably possible. If the reaction requires heat, use the minimum temperature necessary for an acceptable reaction rate.
-
During purification (e.g., crystallization or chromatography), avoid prolonged heating.
-
-
Control pH:
-
Avoid strongly acidic conditions, especially during workup. If an acid wash is necessary, perform it quickly and at a low temperature.
-
In some cases, converting the carboxylic acid to its carboxylate salt by adding a mild base can increase its stability towards decarboxylation.
-
-
Protecting Group Strategy:
-
If decarboxylation is unavoidable under the required reaction conditions, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is generally more stable and can be hydrolyzed to the carboxylic acid in a final step under mild conditions.
-
-
-
Protocol: Esterification of a Pyridine Carboxylic Acid
-
Suspend the pyridine carboxylic acid (1 equivalent) in methanol or ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated solution of sodium bicarbonate and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by chromatography or crystallization.
-
Problem 3: Poor Regioselectivity in Ring Functionalization
Q: I am trying to add a substituent to a pre-existing pyridine carboxylic acid, but I am getting a mixture of isomers. How can I control the regioselectivity?
A: Achieving the desired regioselectivity on a pyridine ring is a classic challenge in heterocyclic chemistry. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group deactivates the ring towards electrophilic substitution and directs incoming nucleophiles.
-
Causality and Experimental Choices:
-
Electronic Effects: The pyridine nitrogen makes the ring electron-deficient, particularly at the 2-, 4-, and 6-positions. The carboxylic acid group is also electron-withdrawing, further deactivating the ring. This makes electrophilic aromatic substitution difficult and often requires harsh conditions, which can lead to a loss of selectivity.
-
Directing Group Ability: The position of the carboxylic acid and other substituents will dictate the position of further functionalization. For instance, in a Minisci-type radical alkylation, a blocking group might be necessary to achieve C-4 alkylation selectively.[6][10][11]
-
Pyridyne Intermediates: The use of highly reactive intermediates like pyridynes can offer a route to difunctionalization, but controlling the regioselectivity of nucleophilic attack can be challenging and depends on the careful choice of precursors and reaction conditions.[12]
-
-
Troubleshooting Strategies:
-
Leverage Directing Groups: Utilize existing functional groups on the ring to direct new substituents. For example, a hydroxyl group can be a powerful ortho-, para-director in electrophilic substitutions.
-
Metal-Catalyzed Cross-Coupling: This is often the most reliable method for regioselective functionalization. By starting with a halogenated pyridine carboxylic acid (or its ester), you can use reactions like Suzuki, Heck, or Buchwald-Hartwig aminations to introduce a wide variety of substituents at a specific position.[6][7][13][14]
-
Directed Ortho-Metalation (DoM): If you have a suitable directing group (like an amide derived from the carboxylic acid), you can use a strong base (e.g., LDA or n-BuLi) to deprotonate the position ortho to the directing group, followed by quenching with an electrophile.
-
-
Conceptual Workflow: Regioselective Suzuki Coupling
Caption: Regioselective Suzuki Coupling Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my substituted pyridine carboxylic acid?
A1: Purification can be challenging due to the amphoteric nature of these compounds.
-
Crystallization: This is often the most effective method for obtaining high-purity material. Finding the right solvent system is key. Common solvents include water, ethanol, isopropanol, or mixtures with solvents like DMF or acetic acid.[1][9]
-
Acid-Base Extraction: You can often purify your product by dissolving the crude material in a dilute base (like NaHCO₃ or Na₂CO₃), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid. Be mindful of potential decarboxylation during pH changes.
-
Chromatography: Silica gel chromatography can be used, but the acidic nature of the compound can lead to streaking. It is often better to perform chromatography on the corresponding ester and then hydrolyze it. If you must chromatograph the acid, consider adding a small amount of acetic or formic acid to the mobile phase to suppress deprotonation and improve peak shape.
Q2: My pyridine carboxylic acid seems to chelate with metal catalysts, inhibiting the reaction. What can I do?
A2: The nitrogen atom and the carboxyl group (especially in picolinic acids) can act as a bidentate ligand, chelating to metal catalysts and inhibiting their activity.[15][16]
-
Protect the Carboxylic Acid: As mentioned before, converting the acid to an ester is the most common and effective strategy to prevent chelation.
-
Use a More Robust Catalyst System: Some modern, highly active palladium catalysts with specialized ligands are more resistant to poisoning by chelating substrates.[17] It may be worth screening different catalyst/ligand combinations.
-
Stoichiometric Considerations: In some cases, using a higher catalyst loading might be necessary to overcome the inhibition, although this is less ideal from a cost and purification perspective.
Q3: Are there any significant safety concerns when synthesizing pyridines?
A3: Yes, several safety issues should be considered.
-
Pyridine and its derivatives are often volatile, flammable, and have strong, unpleasant odors. Always work in a well-ventilated fume hood.
-
Ammonia sources like ammonium acetate or ammonia gas should be handled with care.
-
Oxidizing agents used in aromatization steps, such as nitric acid, can be highly corrosive and reactive.
-
Reagents like hydroxylamine , sometimes used as the nitrogen source, can be explosive in concentrated form.[18] Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Data Summary Table
| Challenge | Key Causal Factors | Recommended Solutions |
| Low/No Yield | Poor starting material quality, inefficient oxidation, thermal decomposition. | Verify reagent purity, optimize oxidant and reaction temperature. |
| Decarboxylation | High temperature, acidic pH, zwitterion stability (2- and 4-isomers). | Maintain low temperatures, control pH, use ester protection.[8] |
| Poor Regioselectivity | Inherent electronic properties of the pyridine ring. | Use metal-catalyzed cross-coupling, leverage directing groups.[7] |
| Purification Issues | Amphoteric nature, high polarity. | Crystallization, acid-base extraction, chromatography of the ester form. |
| Catalyst Inhibition | Chelation by the pyridine nitrogen and carboxyl group. | Protect the carboxylic acid as an ester, screen robust catalysts.[15] |
Logical Decision-Making Workflow
This diagram outlines a logical flow for troubleshooting common synthesis problems.
Caption: Troubleshooting Decision Workflow.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Jubilant Life Sciences. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350B2.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. Retrieved from [Link]
-
Ghamghami, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Retrieved from [Link]
-
Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 108-120. Retrieved from [Link]
- Jubilant Life Sciences. (2011). Process for producing pyridine carboxylic acids. European Patent No. EP 2428505 B1.
-
Singh, U. P., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
Amr, A. E.-G. E. (2006). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI. Retrieved from [Link]
-
Ghamghami, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2015). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Retrieved from [Link]
-
Di Marco, V., et al. (2007). Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium. Dalton Transactions, (37), 4209-4216. Retrieved from [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. ACS Publications. Retrieved from [Link]
-
Sharma, P., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2035-2053. Retrieved from [Link]
- Dow AgroSciences LLC. (2002). Method for producing substituted pyridine-carboxylic acids. U.S. Patent No. 6,346,623B1.
-
Schnürch, M., et al. (2007). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. Retrieved from [Link]
-
Djas, M., & Hasse, H. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(7), 2091-2095. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]
-
Tummatorn, J., & Dudley, G. B. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 15053-15064. Retrieved from [Link]
-
Plietker, B. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Communications, 57(30), 3701-3704. Retrieved from [Link]
-
Knochel, P., et al. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES. Retrieved from [Link]
-
Drechsel, S. M., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942. Retrieved from [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Center for Biotechnology Information. Retrieved from [Link]
-
Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved from [Link]
-
Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. ResearchGate. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD, 9(5). Retrieved from [Link]
-
Ruhr-Universität Bochum. (n.d.). Carboxylic Acids in Catalysis. Retrieved from [Link]
-
Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 108(8), 3355-3424. Retrieved from [Link]
-
Wiebe, A., et al. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. Retrieved from [Link]
-
Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. Retrieved from [Link]
-
Cohen, T., et al. (1967). Oxidative decarboxylation of carboxylic acids by pyridine N-oxide. Journal of the American Chemical Society, 89(19), 4968-4975. Retrieved from [Link]
Sources
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. ijnrd.org [ijnrd.org]
- 6. Pyridine synthesis [organic-chemistry.org]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 13. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Carboxylation
Welcome to the Technical Support Center for the optimization of pyridine carboxylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their pyridine carboxylation reactions. Here, we address common challenges encountered in the lab with practical, field-tested advice and in-depth explanations to empower you to troubleshoot your experiments effectively.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your pyridine carboxylation experiments. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My pyridine carboxylation reaction is resulting in a low yield or no product at all. What are the likely causes and how can I fix this?
Low yields are a frequent challenge in pyridine carboxylation. The issue can often be traced back to several key factors, from suboptimal reaction conditions to reagent quality.
Potential Causes & Solutions:
-
Inefficient Reaction Conditions: The thermodynamics and kinetics of CO2 activation and subsequent carboxylation are highly sensitive to the reaction environment.
-
Catalyst Choice and Activity: The catalyst is central to the reaction's success. In copper-catalyzed systems, for instance, the choice of the copper salt and ligand is critical. For electrochemical methods, the electrode materials and electrolyte play a pivotal role.
-
Actionable Step: If using a copper-catalyzed method, ensure your CuCl is of high purity and consider screening different ligands, such as TMEDA (N,N,N',N'-tetramethylethylenediamine), which has been shown to be effective.[1] For electrochemical approaches, the choice between a divided and undivided cell can dramatically impact the outcome.[2][3]
-
-
Temperature and Pressure: These parameters directly influence CO2 solubility and reaction rates.
-
Solvent Effects: The solvent not only dissolves the reactants but also influences the stability of intermediates and the solubility of CO2.
-
-
Poor Reagent Quality or Handling:
-
Moisture and Air Sensitivity: Many organometallic reagents and catalysts are sensitive to moisture and air. Pyridine itself is hygroscopic and can form an azeotrope with water, making it difficult to dry.[6]
-
Actionable Step: Ensure all reagents and solvents are rigorously dried and degassed. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen). In some electrochemical systems, however, the presence of a small amount of H2O and O2 has been found to be beneficial to the reaction yield.[2]
-
-
CO2 Gas Quality: The purity of the CO2 can affect the reaction.
-
Actionable Step: Use high-purity CO2 and consider passing it through a drying agent before introducing it to the reaction mixture.
-
-
-
Side Reactions and Catalyst Deactivation:
-
Competing Pathways: Depending on the reaction conditions, side reactions such as dimerization or decomposition of the starting material can occur.[7]
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate strongly with metal catalysts, potentially leading to catalyst deactivation.[8]
-
Actionable Step: Analyze your crude reaction mixture by techniques like NMR or LC-MS to identify byproducts. This can provide clues about competing reaction pathways. Adjusting the stoichiometry of the ligand or using additives might mitigate catalyst deactivation.
-
-
Below is a general workflow for troubleshooting low-yield issues in pyridine carboxylation.
Caption: A general workflow for troubleshooting low-yield issues.
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my pyridine carboxylation?
Controlling regioselectivity is a significant challenge in C-H functionalization of pyridines.[2] The electronic and steric properties of the pyridine substrate, as well as the reaction mechanism, dictate the position of carboxylation.
Factors Influencing Regioselectivity & Strategies for Control:
-
Electronic Effects: The electron-deficient nature of the pyridine ring and the directing effects of substituents play a major role.
-
Intrinsic Reactivity: The C4 position of pyridine can be more electron-rich and sterically accessible, making it a common site for functionalization.[9] However, the intrinsic electronic properties of reaction intermediates can favor other positions, such as C5 in certain electrochemical carboxylations.[2]
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring can influence the regioselectivity of the reaction.[9][10][11]
-
Actionable Step: Consider the electronic nature of your pyridine substrate. For substrates with strong directing groups, the regioselectivity may be predetermined. For others, you may be able to influence it through the choice of reaction conditions.
-
-
-
Steric Hindrance: Bulky substituents on the pyridine ring can block access to adjacent positions, favoring carboxylation at more accessible sites.[11]
-
Reaction Mechanism Control: The choice of catalytic system and reaction setup can fundamentally alter the reaction pathway and, therefore, the regioselectivity.
-
Electrochemical Approach: A striking example is the electrochemical carboxylation of 2-phenylpyridine. Using a divided electrochemical cell leads to C5-carboxylation, while an undivided cell promotes C4-carboxylation.[2][3] This is attributed to a change in the reaction mechanism, where in the undivided cell, anodically generated iodine acts as a hydrogen-atom acceptor, diverting the reaction pathway.[2][3]
-
Catalyst-Directed Reactions: The use of specific directing groups on the pyridine substrate can chelate to the metal catalyst and direct the carboxylation to a specific position, overriding the intrinsic reactivity of the pyridine ring.[10]
-
-
Solvent and Additives: The reaction medium can influence the stability of intermediates in different regioisomeric pathways.
-
Actionable Step: Screen different solvents and additives. For instance, the choice of electrolyte in electrochemical carboxylation is crucial for achieving high C4-selectivity.[2]
-
The diagram below illustrates the interplay of factors influencing regioselectivity.
Caption: Factors influencing regioselectivity in pyridine carboxylation.
Q3: I am having difficulty purifying my carboxylated pyridine product. What are some common purification challenges and how can I overcome them?
The purification of pyridine carboxylic acids can be challenging due to their physical and chemical properties.
Common Purification Issues & Solutions:
-
High Polarity and Water Solubility: Pyridine carboxylic acids are often highly polar and soluble in water, making extraction from aqueous workups difficult.
-
Actionable Step:
-
pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of your pyridine carboxylic acid to minimize its solubility in water and facilitate precipitation or extraction.
-
Lyophilization: If the product is highly water-soluble, consider removing the water by lyophilization (freeze-drying).
-
Continuous Extraction: For stubborn cases, continuous liquid-liquid extraction can be effective.
-
-
-
Amphoteric Nature: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group can lead to issues with chromatography.
-
Actionable Step:
-
Ion-Exchange Chromatography: This is often the most effective method for purifying zwitterionic compounds.
-
Reverse-Phase Chromatography with Modifiers: If using reverse-phase HPLC, add modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the pyridine nitrogen and improve peak shape.
-
Normal-Phase Chromatography: The basicity of the pyridine moiety can cause tailing on silica gel.[12] Adding a small amount of a base like triethylamine or pyridine to the eluent can help to mitigate this.
-
-
-
Removal of Metal Catalysts: Residual metal from the catalyst can be difficult to remove.
-
Actionable Step:
-
Chelating Agents: Wash the organic layer with a solution of a chelating agent like EDTA to sequester the metal ions.
-
Specific Filtration: Use of specialized silica gel products designed to scavenge specific metals can be very effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for setting up a pyridine carboxylation reaction?
For a copper-catalyzed reaction, a good starting point is to use CuCl as the catalyst, TMEDA as the ligand, and a reductant like ZnEt2 in an aprotic polar solvent such as DMA at room temperature under an atmosphere of CO2 (1 atm).[1] For an electrochemical approach, a divided cell setup with a constant current is a good starting point for C5-carboxylation.[2] Always ensure your reagents and glassware are dry and the reaction is performed under an inert atmosphere.
Q2: How important is the CO2 pressure?
The optimal CO2 pressure is reaction-dependent. While some modern protocols have been developed to work at atmospheric pressure[1], older or different catalytic systems may require significantly higher pressures to be effective.[4] If you are experiencing low yields, increasing the CO2 pressure is a variable worth exploring.
Q3: Can I use substituted pyridines in these reactions?
Yes, many pyridine carboxylation methods are compatible with a range of substituents. However, the electronic and steric nature of the substituent can significantly impact the yield and regioselectivity.[2][9] Electron-withdrawing groups can sometimes increase the yield.[10] Very bulky groups may hinder the reaction at adjacent positions. It is advisable to perform a small-scale test reaction with your specific substituted pyridine.
Q4: What are some common byproducts in pyridine carboxylation?
Common byproducts can include compounds arising from dimerization of the starting material, decomposition products, or regioisomers of the desired carboxylated pyridine.[7] In some cases, especially with ortho-halogenated pyridines, dehalogenation may be observed.[9] Analysis of the crude reaction mixture is key to identifying these byproducts and adjusting the reaction conditions to minimize their formation.
Data Summary
The following tables provide a summary of reaction parameters for different pyridine carboxylation methods to aid in your experimental design.
Table 1: Comparison of Catalytic Systems for Pyridine Carboxylation
| Catalytic System | Typical Catalyst | Ligand/Additive | Reductant | Solvent | Temperature | CO2 Pressure | Selectivity |
| Copper-Catalyzed[1] | CuCl | TMEDA | ZnEt2 | DMA | Room Temp. | 1 atm | C4 |
| Electrochemical (Divided Cell)[2] | (Fe cathode, Zn anode) | Cu(OTf)2, KOtBu | - | NMP | Room Temp. | Saturated | C5 |
| Electrochemical (Undivided Cell)[2] | (Fe cathode, Pt anode) | KOtBu | - | NMP | Room Temp. | Saturated | C4 |
| Rhodium-Catalyzed[4] | [Rh(cyclooctene)Cl]2 | P(mes)3 | - | DMA | 70 °C | 1 atm | Chelation-directed |
Table 2: Influence of Substituents on Regioselectivity in Photochemical Pyridine Functionalization [9]
| Substituent Position | Substituent Type | Major Product |
| Ortho | Halogen | Dehalogenation (unsuccessful) |
| Meta | Halogen, CF3, CN | C4-functionalized |
| Meta | Bulky aryl group | C6-functionalized |
References
-
Sun, G.-Q., Yu, P., Zhang, W., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 615(7950), 75-81. Available at: [Link]
-
Sun, G.-Q., Yu, P., Zhang, W., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 615(7950), 75-81. Available at: [Link]
-
Musa, S., & O’Duill, M. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Organic Letters, 23(15), 5896-5901. Available at: [Link]
-
Guo, P., Joo, J. M., Rakshit, S., & Sames, D. (2011). C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. Journal of the American Chemical Society, 133(41), 16338–16341. Available at: [Link]
-
Sun, G.-Q., Yu, P., Zhang, W., et al. (2023). Electrochemical carboxylation of pyridines a, Optimal conditions and... ResearchGate. Available at: [Link]
-
Gualandi, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23373–23384. Available at: [Link]
-
ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available at: [Link]
-
Guo, P., Joo, J. M., Rakshit, S., & Sames, D. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(41), 16338-16341. Available at: [Link]
-
Islam, S., et al. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Catalysts, 13(5), 849. Available at: [Link]
-
Iovine, V., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(14), 5399. Available at: [Link]
-
Rein, J., et al. (2022). A chemoselective electrochemical birch carboxylation of pyridines. Chemical Science, 13(28), 8275-8280. Available at: [Link]
-
Ghorai, P., et al. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. Crystal Growth & Design, 24(9), 4053-4061. Available at: [Link]
- Jubilant Life Sciences Limited. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350 B2.
-
Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of Chemical Research, 48(4), 1004-1019. Available at: [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Pyridine Derivatives
A-Z Guide for Chromatographers
Welcome to the technical support center for the analysis of pyridine derivatives by High-Performance Liquid Chromatography (HPLC). This guide, structured in a direct question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower you to make informed decisions during method development and troubleshooting.
Section 1: Peak Shape Problems
Excellent peak shape is the foundation of accurate quantification. Problems like tailing and broadening are particularly common with basic compounds like pyridine derivatives due to their unique chemical properties.
Q1: Why are my pyridine derivative peaks tailing, and how can I fix it?
A: Peak tailing for basic compounds like pyridine is a classic chromatography challenge, most often caused by secondary interactions with the stationary phase.
-
Primary Cause: Silanol Interactions Pyridine and its derivatives are basic compounds. The nitrogen atom in the pyridine ring has a lone pair of electrons that can interact strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (like C18).[1][2][3] This interaction is a secondary retention mechanism, separate from the desired hydrophobic interaction, which causes some analyte molecules to be retained longer, resulting in an asymmetrical peak with a "tail".[3]
-
Troubleshooting Workflow & Solutions
You can systematically address this issue by modifying the mobile phase or choosing a more suitable column.
// Mobile Phase Branch mp_check [label="Step 1: Mobile Phase\nOptimization", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ph_adjust [label="Option A: Adjust pH\n(e.g., pH 2.5-3.5)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_comp [label="Option B: Add Competing Base\n(e.g., 0.1% TEA)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Column Branch col_check [label="Step 2: Column Selection\n(If Mobile Phase changes are insufficient)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; bd_col [label="Option C: Use Base-Deactivated\n(End-Capped) Column", fillcolor="#FFFFFF", fontcolor="#202124"]; alt_phase [label="Option D: Change Stationary Phase\n(e.g., Phenyl, Polar-Embedded)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Outcome end [label="Achieve Symmetrical Peak\n(Asymmetry ≈ 1.0)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> mp_check; mp_check -> ph_adjust [label="Protonates silanols"]; mp_check -> add_comp [label="Masks silanols"];
ph_adjust -> col_check [style=dashed, label="If tailing persists"]; add_comp -> col_check [style=dashed, label="If tailing persists"];
col_check -> bd_col; col_check -> alt_phase;
bd_col -> end; alt_phase -> end; }
Caption: Troubleshooting workflow for pyridine peak tailing.
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH is a highly effective strategy. By operating at a pH of 2.5-3.5, the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the basic pyridine analyte.[3] For reproducible results, it is crucial to use a buffer (e.g., phosphate or formate) and to ensure the pH is at least 2 units away from the analyte's pKa.[4][5] Most pyridine derivatives have a pKa around 5.2-6.0, making a low pH range ideal.[6]
-
Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase is a traditional and effective technique.[2][7] TEA is a stronger base than pyridine and will preferentially interact with the active silanol sites, effectively shielding or "masking" them from the analyte.[8][9][10] This leads to improved peak shapes for basic compounds.[2]
-
Select a Base-Deactivated Column: Modern HPLC columns are often described as "base-deactivated" or "end-capped".[11][12] During manufacturing, the stationary phase is treated to react residual silanol groups with a small organic group, making the surface more inert and reducing the potential for secondary interactions.[12][13] Using a column specifically designed for the analysis of basic compounds can often solve tailing issues without extensive mobile phase modification.[11][12]
-
Q2: My peaks are broad, not necessarily tailing. What are the causes?
A: Symmetrical peak broadening can stem from several instrumental or chemical factors.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause the analyte band to spread. This is often due to using tubing with a wide internal diameter or long connection tubing.[5] Ensure you are using narrow-bore tubing (e.g., 0.005" ID) and that all connections are made properly to minimize dead volume.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and broadening.[1][14] Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent.[4][15]
-
Column Contamination or Aging: Over time, columns can become contaminated with strongly retained sample components, or the packed bed can degrade.[14][15] This can lead to broader peaks and a loss of efficiency. A proper column wash with a strong solvent can often resolve this.[14] If the problem persists, the column may need to be replaced.
Section 2: Resolution and Selectivity
Achieving adequate separation between the analyte of interest and other components is the primary goal of chromatography.
Q3: My pyridine derivative is co-eluting with an impurity. How can I improve the resolution?
A: Improving resolution requires changing the selectivity of your separation, which can be achieved by altering the mobile phase or stationary phase.
-
The Power of pH: The retention of ionizable compounds like pyridine derivatives is highly dependent on the mobile phase pH.[16][17][18] A small change in pH can alter the charge state of your analyte or the impurity, leading to significant changes in retention time and potentially resolving the co-eluting peaks.[1][19] Experimenting with the mobile phase pH within the stable range of your column (typically pH 2-8 for silica columns) is a powerful method development tool.[16]
-
Change the Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. Acetonitrile and methanol interact differently with both the analyte and the stationary phase, which can change the elution order or spacing of peaks.[20] If you are using acetonitrile, try substituting it with methanol at a concentration that gives similar retention times, and vice versa.
-
Switch Stationary Phase Chemistry: If mobile phase adjustments are insufficient, changing the column is the next logical step. Different stationary phases provide alternative separation mechanisms:[1]
-
Phenyl Phase: Offers pi-pi interactions, which can be very effective for aromatic compounds like pyridine derivatives.
-
Polar-Embedded Phase: Contains a polar group embedded within the alkyl chain, which can offer unique selectivity for basic compounds and better peak shape.
-
Cyano Phase: Can be used in both reversed-phase and normal-phase modes and provides different selectivity based on dipole-dipole interactions.
-
Mobile Phase Additive Comparison
| Additive | Typical Concentration | Primary Function | Best For |
| Formic Acid / Acetic Acid | 0.05 - 0.1% | pH control (acidic) | Protonating silanols, improving peak shape for bases. MS-compatible. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH control, Ion-pairing | Strong ion-pairing effect, can be difficult to remove from column. |
| Ammonium Formate/Acetate | 10 - 20 mM | Buffering agent | Providing stable pH for reproducible retention times. MS-compatible.[6] |
| Triethylamine (TEA) | 0.05 - 0.1% | Silanol masking | Reducing peak tailing for basic compounds on older or less inert columns.[2][8] |
Section 3: Protocols and Methodologies
Here are detailed protocols for common troubleshooting and optimization procedures.
Protocol 1: Preparing a Mobile Phase with a Tailing Suppressor (TEA)
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for basic compounds.
-
Prepare the Aqueous Component:
-
Measure 950 mL of HPLC-grade water into a clean 1 L glass bottle.
-
If buffering is required, add the appropriate amount of buffer salt (e.g., ammonium acetate) and stir until dissolved.
-
Using a calibrated pH meter, adjust the pH to the desired value (e.g., 3.0) using an appropriate acid (e.g., formic acid).
-
-
Add the Competing Base:
-
Carefully pipette 1.0 mL of Triethylamine (TEA) into the 1 L aqueous solution (this yields a 0.1% concentration).
-
Safety Note: TEA is a hazardous chemical. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Mix and Degas:
-
Final Preparation:
-
The prepared aqueous solution is now ready to be used as a mobile phase component (e.g., Mobile Phase A in a gradient with an organic solvent as Mobile Phase B).
-
Protocol 2: Systematic Column Washing
If you suspect column contamination is causing performance issues, a systematic wash can restore performance.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Initial Wash: Flush the column with your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 ACN:Water with buffer, flush with 50:50 ACN:Water). Run for at least 20 column volumes.
-
Organic Wash: Flush the column with 100% Acetonitrile for 20 column volumes.
-
Stronger Solvent Wash: For strongly retained non-polar contaminants, flush with 100% Isopropanol (IPA).
-
Re-equilibration: Before returning to your analytical method, you must re-equilibrate the column with the mobile phase. Flush with the initial mobile phase composition for at least 30-50 column volumes, or until a stable baseline is achieved.
References
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (2009). Agilent. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
-
ACE® Ultra Inert Base Deactivated HPLC Columns. (n.d.). Retrieved from [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. Retrieved from [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014). ResearchGate. Retrieved from [Link]
-
How can I prevent peak tailing in HPLC? (2013). ResearchGate. Retrieved from [Link]
-
Base Deactivated HPLC Column Definition. (2025). MicroSolv Technology Corporation. Retrieved from [Link]
-
Mobile Phase Selection Guide. (2024). Alwsci. Retrieved from [Link]
-
Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. (2025). ResearchGate. Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]
-
Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. Retrieved from [Link]
-
TRIETHYLAMINE HPLC. (n.d.). Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. Retrieved from [Link]
-
An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (2011). American Laboratory. Retrieved from [Link]
-
Optimizing Mobile Phase Composition. (2025). Mastelf. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. (1986). PubMed. Retrieved from [Link]
-
HPLC Troubleshooting for Purine Peak Issues. (2025). Separation Science. Retrieved from [Link]
-
TO ADD OR NOT TO ADD. (2020). HPLC-TODAY. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. helixchrom.com [helixchrom.com]
- 7. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRIETHYLAMINE HPLC | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 10. hplc.today [hplc.today]
- 11. hplc.eu [hplc.eu]
- 12. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. moravek.com [moravek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. veeprho.com [veeprho.com]
- 21. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Optimizing Solubility of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid. The content is structured in a question-and-answer format to directly address common issues, explaining the scientific principles behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the fundamental properties of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, and how do they predict its solubility?
A1: Understanding the physicochemical properties of the molecule is the first step in designing a successful solubilization strategy. While specific experimental data for 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is not widely published, we can infer its behavior from the closely related analog, 2-Methoxy-pyridine-4-carboxylic acid, and the fundamental contributions of its functional groups.
The molecule's structure contains three key features that govern its solubility:
-
A pyridine ring : A basic nitrogen atom that can be protonated.
-
A carboxylic acid group : An acidic proton that can be removed.
-
A methoxyethoxy side chain : An ether-containing group that adds some polarity and hydrogen bond accepting capability.
The presence of both an acidic group (carboxylic acid) and a basic group (pyridine nitrogen) makes this compound amphoteric, meaning its net charge and, consequently, its aqueous solubility are highly dependent on pH.
| Property | Predicted/Estimated Value | Implication for Solubility |
| Molecular Formula | C9H11NO4 | - |
| Molecular Weight | 197.19 g/mol | - |
| Appearance | Likely a white to off-white solid | Physical state at room temperature.[1] |
| Melting Point | Estimated >190 °C | High melting point suggests strong crystal lattice energy, which can contribute to poor solubility.[2] |
| Predicted pKa | ~4.5 (for the carboxylic acid) | This is the most critical parameter. It indicates that the compound will be predominantly in its neutral, less soluble form at pH values below 4.5 and will convert to its ionized, more soluble carboxylate form as the pH increases above 4.5.[2] |
Q2: I am struggling to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4). Why is it happening and what is the first thing I should try?
A2: The low solubility in neutral water is expected due to the compound's molecular structure. At neutral pH, the carboxylic acid group (pKa ~4.5) is deprotonated, forming a negatively charged carboxylate ion. While this ionization enhances solubility compared to the acidic form, the overall molecule may still possess sufficient hydrophobic character from the pyridine ring and side chain, leading to limited aqueous solubility.
The Causality: The solubility of an ionizable compound is lowest near its isoelectric point and increases as the pH moves away from this point. For your compound, increasing the pH further into the basic range will ensure that it is fully deprotonated to its more soluble anionic (carboxylate) form.[3][4]
Troubleshooting Workflow: pH Adjustment
The most straightforward approach is to increase the pH of your solution.[5] By shifting the equilibrium towards the ionized form, you can dramatically increase aqueous solubility.
dot
Caption: pH-dependent equilibrium of the carboxylic acid.
Experimental Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation: Weigh the desired amount of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid and place it in a suitable container.
-
Initial Suspension: Add a portion (e.g., 70-80%) of the final desired volume of your aqueous buffer (e.g., water, PBS). The compound will likely form a suspension.
-
Titration: While stirring, add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Observation: Monitor the suspension. As the pH increases, the solid will begin to dissolve.
-
Endpoint: Continue adding the base until all the solid has dissolved. Use a pH meter to ensure you do not overshoot your target pH range significantly.
-
Final Volume: Once dissolved, add the remaining buffer to reach the final target volume and concentration.
-
pH Check: Check the final pH of the solution and adjust if necessary.
Q3: My experimental conditions are sensitive to high pH. How can I improve aqueous solubility while maintaining a near-neutral pH?
A3: When significant pH alteration is not viable, using co-solvents is a common and effective strategy.[6]
The Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This "less polar" environment lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility. The solubility of a compound often increases exponentially with the fraction of the co-solvent added.[8]
Troubleshooting Workflow: Co-solvent Screening
A systematic approach to screen different co-solvents is recommended.
| Common Pharmaceutical Co-solvents | Properties & Considerations |
| Ethanol | Biologically compatible, moderately polar.[6] |
| Propylene Glycol (PG) | Low toxicity, often used in formulations.[9] |
| Polyethylene Glycol (PEG 300/400) | Low molecular weight PEGs are liquid and effective solubilizers.[10] |
| Dimethyl Sulfoxide (DMSO) | A very strong, polar aprotic solvent. Excellent solubilizing power but can be toxic to some cell lines even at low concentrations. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent with strong solubilizing properties. Use with caution due to toxicity. |
Experimental Protocol 2: Co-solvent Solubility Screen
-
Stock Solutions: Prepare stock solutions of your compound at a high concentration in 100% of each co-solvent you wish to test (e.g., 100 mg/mL in DMSO, 50 mg/mL in Ethanol).
-
Serial Dilutions: In a multi-well plate or microcentrifuge tubes, prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 50%, 25%, 10%, 5%, 1% v/v).
-
Spiking: Add a small, fixed volume of your compound's co-solvent stock solution to each of the aqueous/co-solvent mixtures.
-
Equilibration: Mix the samples thoroughly (vortex) and allow them to equilibrate for 1-2 hours at a controlled temperature.
-
Observation: Visually inspect for precipitation. The highest concentration that remains clear for each co-solvent system is the approximate solubility under those conditions.
Q4: I need to prepare a high-concentration aqueous stock solution for long-term storage. What is the most robust method?
A4: For achieving high aqueous concentrations and often improving stability, salt formation is the industry-standard method for ionizable drugs.[11][12]
The Causality: By reacting the acidic drug with a base, you form a salt.[13] This salt is an ionic compound that readily dissociates in water into a cation and the anionic drug molecule.[14] Charged species are generally much more soluble in polar solvents like water than their neutral counterparts.[15] This method is highly effective for carboxylic acids.
Troubleshooting Workflow: Salt Formation
The goal is to react your carboxylic acid with a stoichiometric equivalent of a pharmaceutically acceptable base to form the salt in situ or to isolate the salt form.
dot
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-4-pyridinecarboxylic acid | 105596-63-2 [chemicalbook.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. rjpdft.com [rjpdft.com]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for 2-(2-methoxyethoxy)pyridine-4-carboxylic acid at a laboratory and pilot scale?
The most prevalent and scalable synthesis is a two-step process starting from 2-chloro-4-cyanopyridine.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): 2-chloro-4-cyanopyridine is reacted with 2-methoxyethanol in the presence of a strong base to form the intermediate, 2-(2-methoxyethoxy)-4-cyanopyridine.
-
Step 2: Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
2. What are the critical safety precautions to consider during this synthesis?
-
2-Chloro-4-cyanopyridine: This starting material is toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2]
-
Base Selection: The use of strong bases like sodium hydride (NaH) or sodium metal requires an inert atmosphere (e.g., nitrogen or argon) and careful handling to prevent fires. Sodium hydroxide is a corrosive alternative.
-
Hydrolysis: Both acidic and basic hydrolysis can be highly exothermic. When scaling up, ensure adequate cooling capacity to control the reaction temperature. The use of concentrated acids and bases requires appropriate PPE and handling procedures.
-
Pyridine Compounds: Pyridine and its derivatives can be harmful and have a strong, unpleasant odor.[2] Ensure proper ventilation and containment.[3][4]
3. How can I monitor the progress of the reactions?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products in both steps. A common mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the presence of starting materials and the formation of the desired products by observing characteristic shifts in the aromatic protons and the appearance of the methoxyethoxy group protons.
4. What are the typical yields and purity I can expect?
With optimized conditions, the SNAr step can achieve yields of over 90%. The hydrolysis step can also be high-yielding, but the isolation and purification of the final product can impact the overall yield. A final purity of >98% is typically achievable after purification.
II. Troubleshooting Guides
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 2-chloro-4-cyanopyridine + Sodium 2-methoxyethoxide → 2-(2-methoxyethoxy)-4-cyanopyridine
Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of 2-chloro-4-cyanopyridine | 1. Incomplete formation of the sodium 2-methoxyethoxide. 2. Insufficient reaction temperature. 3. Poor quality of the base (e.g., old NaH). | 1. Ensure the 2-methoxyethanol is anhydrous. When using NaH, allow sufficient time for the alkoxide to form (cessation of hydrogen evolution) before adding the chloropyridine. 2. Gradually increase the reaction temperature. The reaction is often run at elevated temperatures (e.g., 80-100 °C). 3. Use a fresh, high-quality batch of the base. |
| Presence of multiple spots on TLC, indicating side products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water in the reaction mixture. | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure all reagents and solvents are anhydrous. Water can react with the base and potentially lead to the formation of 2-hydroxy-4-cyanopyridine. |
| Difficulties in isolating the intermediate product | 1. The product may be an oil. 2. Emulsion formation during aqueous work-up. | 1. If the product is an oil, use extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by drying and evaporation. Purification can be achieved by column chromatography. 2. Add a small amount of brine to the aqueous layer to break up emulsions. |
Experimental Protocol: Synthesis of 2-(2-methoxyethoxy)-4-cyanopyridine
-
To a stirred solution of 2-methoxyethanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approximately 1-2 hours).
-
Add a solution of 2-chloro-4-cyanopyridine (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to reflux (around 65 °C) and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Hydrolysis of the Nitrile
Reaction: 2-(2-methoxyethoxy)-4-cyanopyridine → 2-(2-methoxyethoxy)pyridine-4-carboxylic acid
Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis (amide intermediate present) | 1. Insufficient reaction time or temperature. 2. Insufficient concentration of acid or base. | 1. Increase the reaction time and/or temperature. Nitrile hydrolysis often requires prolonged heating.[1] 2. Increase the concentration of the acid or base. For example, use 6M HCl or 20-30% aqueous NaOH. |
| Low yield of the final product | 1. Decomposition of the product under harsh hydrolysis conditions. 2. Product loss during work-up and isolation. | 1. Use milder hydrolysis conditions if possible, although this may require longer reaction times. Monitor the reaction for the appearance of degradation products. 2. Pyridine carboxylic acids can be zwitterionic and may have some solubility in water.[5] Carefully adjust the pH to the isoelectric point to maximize precipitation. If the product is still soluble, consider extraction with a polar organic solvent or using techniques like reverse osmosis to concentrate the aqueous solution. |
| Product is difficult to precipitate | 1. The pH is not at the isoelectric point. 2. The product is highly soluble in the solvent system. | 1. The isoelectric point for pyridine carboxylic acids is typically in the pH range of 3-4. Carefully adjust the pH with dropwise addition of acid or base, monitoring for the onset of precipitation. 2. After pH adjustment, cool the solution to 0-5 °C to decrease solubility. If precipitation is still poor, try adding a co-solvent in which the product is less soluble, or concentrate the solution. |
Experimental Protocol: Hydrolysis of 2-(2-methoxyethoxy)-4-cyanopyridine
-
To a flask containing 2-(2-methoxyethoxy)-4-cyanopyridine (1.0 equivalent), add a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (around 100-110 °C) and stir vigorously. Monitor the reaction by HPLC or TLC until the starting material and amide intermediate are consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to approximately 3.5 with a concentrated aqueous solution of sodium hydroxide. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-(2-methoxyethoxy)pyridine-4-carboxylic acid.
III. Scale-Up Considerations and Workflow
Scaling up the production of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid requires careful attention to process parameters to ensure safety, efficiency, and product quality.
Key Scale-Up Parameters:
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale |
| Temperature Control | Heating mantle, oil bath | Jacketed reactor with controlled heating/cooling fluid | The SNAr and hydrolysis steps are exothermic. Precise temperature control is crucial to prevent runaway reactions and minimize side product formation. |
| Reagent Addition | Manual addition | Metering pumps for controlled addition rates | Controlled addition of reagents, especially the base and the quenching agent, is essential for managing exotherms and ensuring consistent reaction conditions. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is critical for maintaining homogeneity, especially in larger reactors, to ensure consistent reaction rates and heat transfer. |
| Work-up and Isolation | Separatory funnel, Buchner funnel | Jacketed filter dryer, centrifuge | At scale, efficient and safe methods for phase separation, filtration, and drying are necessary. A filter dryer can combine filtration and drying in a single, contained unit. |
Workflow Diagram:
Caption: Overall workflow for the two-step synthesis of the target molecule.
IV. References
-
Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(3), 549-561. Available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Thieme Chemistry.
-
Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation Pathways of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid
Document ID: TSC-2026-01-27-DEGRAD
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid. Given the absence of direct literature on the degradation of this specific molecule, this guide synthesizes information from related chemical structures to provide a robust framework for anticipating and troubleshooting experimental outcomes. We will explore potential degradation pathways, offer solutions to common experimental challenges, and provide validated analytical protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work in a question-and-answer format.
Question 1: I'm observing a new, unexpected peak in my HPLC chromatogram during a forced degradation study under acidic conditions. What could it be?
Answer:
Under acidic conditions, the most probable degradation pathway is the hydrolysis of the ether linkage in the 2-(2-methoxyethoxy) side chain. This would result in the formation of 2-hydroxy-pyridine-4-carboxylic acid and 2-methoxyethanol.
-
Causality: The ether oxygen is susceptible to protonation under acidic conditions, making the adjacent carbon atom electrophilic and prone to nucleophilic attack by water. The 2-alkoxypyridine structure can be hydrolyzed to the corresponding 2-pyridone.[1]
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass for 2-hydroxy-pyridine-4-carboxylic acid (as the 2-pyridone tautomer) would be [M+H]+ = 140.03.
-
Co-injection: If a standard of 2-hydroxy-pyridine-4-carboxylic acid is available, perform a co-injection with your degraded sample. If the peak area of the unknown increases, it confirms its identity.
-
NMR Analysis: For definitive structural elucidation, isolate the new compound using preparative HPLC and analyze it by ¹H and ¹³C NMR.
-
Question 2: My degradation study under basic conditions is showing multiple new peaks, and the mass balance is poor. What's happening?
Answer:
Basic conditions can promote several degradation pathways simultaneously, leading to a complex mixture of products. In addition to potential, albeit slower, ether hydrolysis, you may also be observing degradation of the pyridine ring itself.
-
Causality: While ether hydrolysis is generally slower under basic conditions compared to acidic conditions, it can still occur at elevated temperatures. More significantly, pyridine rings can be susceptible to nucleophilic attack and ring-opening reactions under harsh basic conditions, especially in the presence of oxidizing agents.
-
Troubleshooting Steps:
-
Milder Conditions: Repeat the experiment under milder basic conditions (e.g., lower temperature, lower pH) to see if you can isolate the primary degradation products.
-
Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Advanced Analytics: Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the various degradation products, which can help in proposing elemental compositions. Tandem MS (MS/MS) can provide structural fragments to aid in identification.
-
Forced Oxidation: As a comparative experiment, perform a forced oxidation study (e.g., using H₂O₂) to see if any of the degradation products match those from your basic degradation study. This can help differentiate between hydrolytic and oxidative pathways.
-
Question 3: I'm conducting a photostability study, and my compound is degrading, but I'm not seeing any of the expected hydrolytic products. What are the likely photodegradation pathways?
Answer:
Photodegradation often proceeds through radical mechanisms and may not follow the same pathways as hydrolytic or thermal degradation. For pyridine-containing compounds, photodegradation can lead to rearrangements and ring cleavage.
-
Causality: The pyridine ring can absorb UV light, leading to an excited state that can undergo various photochemical reactions.[2] This can include reactions with solvent molecules or dissolved oxygen. The methoxyethoxy side chain may also be susceptible to photo-oxidation.
-
Troubleshooting Steps:
-
Control for Light Source: Ensure you are using a standardized light source (e.g., ICH-compliant xenon lamp) and that your control samples are protected from light.
-
Identify Volatile Products: Use headspace GC-MS to analyze the sample for volatile degradation products that might not be detected by HPLC, such as formaldehyde or other fragments from the side chain.
-
Mechanistic Probes: Consider using radical scavengers in a parallel experiment to see if they inhibit the degradation, which would support a radical-mediated pathway.
-
Comparative Studies: Research on the photodegradation of other pyridine carboxylic acids suggests that while they are generally more stable than some other aromatic compounds, degradation can still occur.[3]
-
Question 4: I'm trying to analyze my degradation samples by GC-MS, but I'm not seeing my parent compound or any degradation products. Why?
Answer:
2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a relatively polar and non-volatile compound due to the carboxylic acid group. It is not well-suited for direct GC-MS analysis without derivatization.
-
Causality: Carboxylic acids have low volatility and can interact strongly with the stationary phase of a GC column, leading to poor peak shape or no elution at all.
-
Troubleshooting Steps:
-
Derivatization: Derivatize your samples to increase volatility. A common method is silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane or TMS-diazomethane).
-
Switch Analytical Technique: HPLC-MS is the more appropriate technique for analyzing this compound and its likely degradation products.[4][5] It does not require derivatization and is well-suited for polar, non-volatile compounds.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid?
A1: Based on its chemical structure, the following are the most probable degradation pathways:
-
Hydrolysis (Acid or Base Catalyzed): Cleavage of the ether bond at the 2-position of the pyridine ring to yield 2-hydroxy-pyridine-4-carboxylic acid (which exists as the 2-pyridone tautomer) and 2-methoxyethanol.
-
Oxidative Degradation: The methoxyethoxy side chain is susceptible to oxidation, potentially leading to the formation of aldehydes, carboxylic acids, or cleavage of the C-O bonds. The pyridine ring itself can be oxidized to N-oxides under certain conditions.[6]
-
Photodegradation: UV light exposure can induce radical reactions, leading to complex degradation products, potentially involving rearrangement or cleavage of the pyridine ring.[2]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur, although pyridine-4-carboxylic acids are generally more stable to decarboxylation than their 2- and 3-isomers.[7] Degradation of the side chain is also possible.
Q2: How stable is the carboxylic acid group on the pyridine ring?
A2: The carboxylic acid at the 4-position of a pyridine ring is relatively stable. Decarboxylation typically requires high temperatures.[8][9] Studies have shown that picolinic acid (2-pyridinecarboxylic acid) decarboxylates more readily than isonicotinic acid (4-pyridinecarboxylic acid).[7] Therefore, under typical forced degradation conditions (e.g., up to 80°C), significant decarboxylation is not expected to be the primary degradation pathway.
Q3: What are the expected degradation products from the 2-(2-methoxyethoxy) side chain?
A3: The 2-(2-methoxyethoxy) side chain is essentially a short polyethylene glycol (PEG) ether. Degradation of PEG-like structures can proceed via oxidation.[10][11] This could lead to:
-
Cleavage of the ether linkages to form smaller alcohols and aldehydes.
-
Oxidation of the terminal methyl group to a carboxylic acid.
-
Oxidation of the methylene groups adjacent to the ether oxygens.
Q4: What is the best analytical method to study the degradation of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the most suitable technique.[4][12]
-
HPLC-UV: Allows for the quantification of the parent compound and degradation products that contain a chromophore (the pyridine ring).
-
HPLC-MS: Provides molecular weight information for the parent compound and its degradation products, which is crucial for their identification. Tandem MS (MS/MS) can be used to obtain structural information.
NMR spectroscopy is also a powerful tool for the definitive structural elucidation of isolated degradation products.[13][14]
Part 3: Experimental Protocols and Data
Proposed Degradation Pathways
The following diagram illustrates the most probable primary degradation pathways for 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid.
Caption: Proposed primary degradation pathways for 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid.
Analytical Method: HPLC-MS for Degradation Studies
This protocol provides a starting point for developing a stability-indicating HPLC-MS method.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV/Vis Diode Array Detector (DAD).
-
Mass Spectrometer (e.g., single quadrupole or tandem quadrupole) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 5% B to 95% B over 15 min | To elute a range of polar and non-polar analytes. |
| Flow Rate | 0.3 mL/min | Suitable for 2.1 mm ID columns and ESI-MS. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | To avoid column overloading. |
| DAD Wavelength | 210-400 nm (monitor at 265 nm) | Monitor across a range to detect all chromophoric species. |
3. Mass Spectrometer Settings (Positive ESI Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 10 L/min |
| Scan Range | m/z 50 - 500 |
4. Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water/acetonitrile 50:50) to a stock concentration of 1 mg/mL.
-
For degradation studies, dilute the stock solution with the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 0.1 mg/mL.
-
After the desired stress period, neutralize the acidic and basic samples.
-
Dilute the samples with the initial mobile phase composition to a final concentration suitable for injection (e.g., 10 µg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
Workflow for Investigating an Unknown Degradation Product
Caption: Workflow for the identification of an unknown degradation product.
References
-
Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]
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Levin, S., et al. (2021). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society, 143(49), 20793–20799. [Link]
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Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed, 32471913. [Link]
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Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]
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Gierse, J. S., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3591. [Link]
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Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
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Pappa, C., et al. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability, 94(4), 738-744. [Link]
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Wikipedia. (2023). 2-Pyridone. Wikipedia. [Link]
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Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6592–6595. [Link]
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Sarkar, M., et al. (2012). Biodegradation of Polyethylene Glycol-Based Polyether Urethanes. Journal of Polymers and the Environment, 20, 721-730. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]
- U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.
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Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(21), 3897-3909. [Link]
- U.S. Patent No. 2,109,954. (1938). Oxidation of alkyl pyridines and alkyl quinolines.
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Pan, S., Ryu, N., & Shibata, T. (2011). Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage. Organic Letters, 13(19), 5302–5305. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]
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Taylor, E. C., & Kienzle, F. (1971). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. The Journal of Organic Chemistry, 36(1), 233-240. [Link]
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Al-Shehri, S. A. (1982). Kinetics of the Thermal Decomposition of Pyridine. Master's Theses. [Link]
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Kawai, F. (2002). Microbial degradation of polyethers. Applied Microbiology and Biotechnology, 58(1), 30-38. [Link]
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Kaps, T., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444–13457. [Link]
-
Figure 2: A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. (n.d.). ResearchGate. [Link]
-
Lawrence, S. A., et al. (2012). Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides. Tetrahedron, 68(47), 9611-9617. [Link]
-
Jabeen, F., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(17), 6397. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. [Link]
-
Han, S. D., et al. (1988). Thermal/oxidative degradation and stabilization of polyethylene glycol. Polymer Journal, 20(1), 73-81. [Link]
-
Ishida, J., & Yamaguchi, M. (2001). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 17(10), 1219-1221. [Link]
-
Yuan, J., et al. (2020). Sensitive and Reproducible Mass Spectrometry-Compatible RP-UHPLC Analysis of Tricarboxylic Acid Cycle and Related Metabolites in Biological Fluids: Application to Human Urine. Analytical Chemistry, 92(24), 15957–15965. [Link]
- Chinese Patent No. CN101353322A. (2009).
-
Kawai, F. (2002). Biodegradation of Polyethers (Polyethylene Glycol, Polypropylene Glycol, Polytetramethylene glycol, and Others). Applied Microbiology and Biotechnology, 58(1), 30-38. [Link]
-
Figure 3: NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. (n.d.). ResearchGate. [Link]
-
Chem-Impex. (n.d.). 4-Pyridinecarboxylic acid. Chem-Impex. [Link]
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Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
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Padfield, T., et al. (1990). Decomposition of polyethylene glycol (PEG) on heating. ICOM-CC 9th Triennial Meeting, Dresden, 243-245. [Link]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to Pyridine Carboxylic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the subtle yet profound differences between structural isomers can dictate the efficacy, safety, and novelty of a compound. The pyridine carboxylic acids, existing as three distinct isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—are quintessential examples of this principle. These isomers serve as vital building blocks in drug synthesis, coordination chemistry, and as bioactive molecules themselves. A precise and unambiguous identification of the correct isomer is therefore not merely a matter of analytical rigor but a cornerstone of successful research and development.
This guide provides an in-depth comparative analysis of the spectroscopic data for these three isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting the data, this document delves into the causal relationships between the isomeric structures and their unique spectroscopic signatures, offering field-proven insights to aid in their differentiation. Every protocol described herein is designed to be a self-validating system, ensuring technical accuracy and trustworthiness in your experimental workflows.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
Proton NMR spectroscopy is a powerful first-line technique for distinguishing between the pyridine carboxylic acid isomers. The electronic environment of the pyridine ring protons is exquisitely sensitive to the position of the electron-withdrawing carboxylic acid group, leading to characteristic chemical shifts and coupling patterns for each isomer.
Comparative ¹H NMR Data
The following table summarizes the typical ¹H NMR chemical shifts (δ) in ppm for the three isomers, typically recorded in a solvent like DMSO-d₆.
| Proton Position | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) |
| H2 | - | ~9.13 | ~8.80 |
| H3 | ~8.32 | - | ~7.90 |
| H4 | ~8.04 | ~8.31 | - |
| H5 | ~7.76 | ~7.58 | ~7.90 |
| H6 | ~8.83 | ~8.83 | ~8.80 |
| COOH | ~13.0 (broad) | ~13.0 (broad) | ~13.0 (broad) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Expert Interpretation of ¹H NMR Spectra
The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons compared to benzene (which resonates at ~7.27 ppm)[1]. The carboxylic acid group is also strongly electron-withdrawing. The interplay of these effects governs the observed chemical shifts:
-
Picolinic Acid (2-): The carboxylic acid group at the 2-position exerts a strong deshielding effect on the adjacent H6 proton, often pushing its chemical shift to the most downfield region of the spectrum. The remaining protons exhibit a complex coupling pattern.
-
Nicotinic Acid (3-): The H2 proton, situated between the nitrogen and the carboxylic acid group, is the most deshielded proton in this isomer. The H4 and H6 protons also appear at relatively downfield positions.
-
Isonicotinic Acid (4-): Due to the symmetry of the molecule, only two signals are observed for the aromatic protons. The protons at the 2 and 6 positions are equivalent, as are the protons at the 3 and 5 positions. The H2/H6 protons, being closer to the nitrogen, are more deshielded than the H3/H5 protons. This simple two-signal pattern in the aromatic region is a key identifier for isonicotinic acid.
The coupling constants (J-values) also provide valuable structural information, revealing the connectivity of the protons in the ring.
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reproducible ¹H NMR spectrum can be obtained by following this standard protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the pyridine carboxylic acid isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters. For a routine ¹H spectrum, typical parameters on a 400 MHz spectrometer might include a 45° pulse angle, an acquisition time of 4 seconds, and no relaxation delay.[2]
-
Data Acquisition: Acquire the Free Induction Decay (FID) data, typically co-adding 8 to 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase correction and baseline correction to obtain the final spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also highly dependent on the position of the carboxylic acid group.
Comparative ¹³C NMR Data
The following table presents typical ¹³C NMR chemical shifts (δ) in ppm for the three isomers.
| Carbon Position | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) |
| C2 | ~148.1 | ~153.0 | ~141.5 |
| C3 | ~124.3 | ~129.5 | ~123.0 |
| C4 | ~138.6 | ~137.0 | ~149.0 |
| C5 | ~127.8 | ~123.5 | ~123.0 |
| C6 | ~146.7 | ~150.0 | ~141.5 |
| COOH | ~164.7 | ~166.2 | ~165.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Expert Interpretation of ¹³C NMR Spectra
The interpretation of ¹³C NMR spectra relies on understanding the electronic effects of the nitrogen atom and the carboxylic acid group on the carbon atoms of the pyridine ring.[3][4]
-
Picolinic Acid (2-): The carbon atom directly attached to the carboxylic acid group (C2) and the adjacent C6 carbon are significantly deshielded.
-
Nicotinic Acid (3-): The C2 and C6 carbons, being closest to the electronegative nitrogen, are the most deshielded. The C3 carbon, attached to the carboxylic acid group, also shows a downfield shift.
-
Isonicotinic Acid (4-): Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of isonicotinic acid displays a higher degree of symmetry. The C2 and C6 carbons are equivalent, as are the C3 and C5 carbons. The C4 carbon, bearing the carboxylic acid group, is highly deshielded.
Experimental Protocol: ¹³C NMR Spectroscopy
The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences in the acquisition parameters.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent, to compensate for the lower natural abundance of ¹³C.
-
Instrument Setup and Locking/Shimming: Follow the same procedure as for ¹H NMR.
-
Acquisition Parameters: Utilize a wider spectral width to encompass the larger range of ¹³C chemical shifts. A standard ¹³C experiment is proton-decoupled to simplify the spectrum to single lines for each unique carbon.[5] A longer acquisition time and a relaxation delay may be necessary for quaternary carbons.
-
Data Acquisition: A significantly larger number of scans (hundreds to thousands) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing and Referencing: The data processing steps are analogous to those for ¹H NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for confirming the presence of the carboxylic acid functional group and observing subtle differences in the vibrational modes of the pyridine ring.
Comparative IR Data
The key IR absorption bands (in cm⁻¹) for the three isomers are summarized below.
| Vibrational Mode | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) |
| O-H stretch (acid) | ~3000-2500 (broad) | ~3000-2500 (broad) | ~3000-2500 (broad) |
| C=O stretch (acid) | ~1700-1720 | ~1700-1720 | ~1700-1720 |
| C=C, C=N stretches | ~1600-1400 | ~1600-1400 | ~1600-1400 |
| C-H out-of-plane bending | Varies | Varies | Varies |
Expert Interpretation of IR Spectra
While the major absorption bands for the carboxylic acid group are similar across the three isomers, there are distinguishing features:
-
O-H Stretch: All three isomers exhibit a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[6][7][8]
-
C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid.[7] The exact position can be influenced by conjugation with the pyridine ring.[9]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions corresponding to C-C and C-N stretching and bending vibrations. These patterns are unique for each isomer and can be used for definitive identification when compared to a reference spectrum.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is a rapid and reliable method.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[10]
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.[10]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Comparative Mass Spectrometry Data
All three isomers have the same nominal molecular weight of 123 g/mol . The key distinguishing features lie in their fragmentation patterns under Electron Ionization (EI).
| m/z Value | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) | Interpretation |
| 123 | Present | Present | Present | Molecular Ion [M]⁺ |
| 106 | Weak | Strong | Strong | [M - OH]⁺ |
| 78 | Moderate | Strong | Strong | [M - COOH]⁺, followed by loss of HCN |
| 51 | Moderate | Strong | Strong | Further fragmentation of the pyridine ring |
Expert Interpretation of Mass Spectra
The fragmentation of pyridine carboxylic acids is influenced by the position of the carboxylic acid group.[11][12]
-
Picolinic Acid (2-): This isomer can undergo a distinct fragmentation pathway involving the loss of CO₂ after rearrangement, which is less prominent in the other isomers. The proximity of the carboxylic acid to the nitrogen atom facilitates unique rearrangement reactions.
-
Nicotinic (3-) and Isonicotinic (4-) Acids: These isomers typically show a more straightforward fragmentation pattern, with prominent peaks corresponding to the loss of the hydroxyl radical (-OH) to form an acylium ion, followed by the loss of carbon monoxide (CO). The resulting pyridinium cation then fragments further. The base peak in the mass spectra of these isomers is often the fragment resulting from the loss of the entire carboxylic acid group.[13]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.[14]
-
Vaporization: Heat the probe to vaporize the sample into the gas phase within the ion source.[14]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Summary of Key Distinguishing Features
| Spectroscopic Technique | Picolinic Acid (2-) | Nicotinic Acid (3-) | Isonicotinic Acid (4-) |
| ¹H NMR | Complex pattern, H6 most downfield. | H2 proton is highly deshielded. | Symmetrical, two signals in the aromatic region. |
| ¹³C NMR | C2 and C6 are highly deshielded. | C2 and C6 are most deshielded. | Symmetrical, C4 is highly deshielded. |
| IR | Unique fingerprint region. | Unique fingerprint region. | Unique fingerprint region. |
| MS | Potential for unique rearrangement (loss of CO₂). | Prominent loss of -OH and -COOH. | Prominent loss of -OH and -COOH. |
Conclusion
The spectroscopic differentiation of picolinic, nicotinic, and isonicotinic acids is a clear-cut process when the appropriate analytical techniques are employed and the resulting data is interpreted with a sound understanding of the underlying chemical principles. ¹H and ¹³C NMR provide the most definitive and readily interpretable data for distinguishing these isomers, with the symmetry of isonicotinic acid making it particularly easy to identify. IR spectroscopy serves as a robust confirmation of the carboxylic acid functionality and provides a unique fingerprint for each isomer. Mass spectrometry confirms the molecular weight and offers further structural clues through isomer-specific fragmentation patterns. By employing the protocols and interpretive guidance provided in this document, researchers, scientists, and drug development professionals can confidently and accurately characterize these crucial chemical entities, ensuring the integrity and success of their scientific endeavors.
References
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Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
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THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. Available at: [Link]
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IR: carboxylic acids. University of Calgary. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]
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Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available at: [Link]
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Sample preparation for FT-IR. University of the West Indies. Available at: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
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Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]
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Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]
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Electron ionization. Wikipedia. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. Available at: [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]
-
Proton NMR signals and rings. Chemistry Stack Exchange. Available at: [Link]
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This method - EPA. Environmental Protection Agency. Available at: [Link]
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Lecture 2 Ionization Methods : Electron Ionization. Purdue University. Available at: [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
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Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]
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13C NMR spectroscopy. NPTEL. Available at: [Link]
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Introduction to IR Spectroscopy - Carboxylic Acids.. YouTube. Available at: [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link]
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THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. Available at: [Link]
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13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Sci-hub.st. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid
In the landscape of pharmaceutical development and complex organic synthesis, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, an important intermediate in organic synthesis, rigorous purity validation is paramount.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish the purity of this compound, grounded in the principle of orthogonal validation—the practice of using multiple, disparate methods to ensure a comprehensive and trustworthy assessment.
The Imperative of Purity: Understanding Potential Contaminants
Before delving into analytical methodologies, it is crucial to understand the potential impurities that can arise during the synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid. These can be broadly categorized according to the globally recognized ICH Q3A guidelines.[2][3]
-
Organic Impurities: These include starting materials, by-products from incomplete reactions or side reactions, and degradation products.[4] For instance, incomplete etherification or oxidation could leave residual precursors.
-
Inorganic Impurities: Reagents, ligands, catalysts, and inorganic salts fall into this category.
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[5][6]
A robust purity validation strategy must be designed to detect and quantify all potential impurities from these categories.
A Multi-Detector Approach: The Orthogonal Validation Workflow
No single analytical technique can provide a complete picture of a compound's purity. An effective validation strategy employs several orthogonal (independent) methods that measure different physicochemical properties of the molecule and its potential contaminants. This multi-pronged approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by a single technique's limitations.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} caption [Purity Validation Workflow Diagram.];
Comparative Analysis of Key Purity Validation Techniques
The selection of analytical methods should be deliberate, with each technique chosen for its unique strengths in detecting specific types of impurities.
| Analytical Technique | Primary Purpose | Strengths | Limitations | Typical Application |
| HPLC/UHPLC-UV | Quantitative Purity (Area %) | High resolution, sensitivity, and reproducibility for chromophoric impurities. | Requires a UV-absorbing chromophore. Non-chromophoric impurities are not detected. Purity is relative (area %). | Gold standard for routine purity assessment and quality control.[7] |
| qNMR | Absolute Quantitative Purity (Mass %) | Primary analytical method; does not require a reference standard of the analyte. Quantifies both active molecule and impurities.[8] | Lower sensitivity than HPLC. Requires a high-purity internal standard. Potential for signal overlap. | Definitive purity assignment for reference standards and critical samples.[9][10] |
| LC-MS | Impurity Identification | Provides mass-to-charge ratio, enabling identification of unknown impurities and confirmation of expected by-products.[11][12] | Response factors can be highly variable, making it semi-quantitative without specific standards for each impurity.[13] | Characterizing impurity profiles during process development and for investigational purposes.[14] |
| ¹H and ¹³C NMR | Structural Confirmation | Unambiguously confirms the chemical structure of the synthesized molecule.[15] Can detect significant impurities. | Not suitable for trace-level impurity detection. | Essential for initial compound identification and as a general purity screen. |
| Headspace GC-FID | Residual Solvent Analysis | High sensitivity and specificity for volatile organic compounds.[16] | Not suitable for non-volatile impurities. | Mandated by regulatory bodies for controlling residual solvents in active pharmaceutical ingredients (APIs).[6][17] |
| TGA | Water & Inorganic Content | Accurately measures weight loss due to volatiles (water, solvents) and can determine the amount of non-volatile inorganic residue.[18] | Does not differentiate between different volatile components (e.g., water vs. solvent). | Assessing hydration state and the presence of inorganic impurities.[19][20][21] |
| FTIR | Functional Group ID | Provides a unique fingerprint of the molecule based on vibrational frequencies of functional groups. | Not a quantitative technique for purity. Limited use for detecting minor impurities. | Rapid identity confirmation. |
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid. Method optimization will be necessary based on the specific instrumentation and impurity profile.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the compound based on the relative area percentage of the main peak.
-
Rationale: Reversed-phase HPLC is ideal for separating polar to moderately non-polar compounds like the target molecule from its potential impurities. A C18 column provides a versatile stationary phase. The acidic mobile phase modifier (phosphoric or formic acid) ensures the carboxylic acid is protonated for good peak shape.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[22]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.[22]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.[7]
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Objective: To determine the absolute purity (mass fraction) of the compound using an internal standard.
-
Rationale: qNMR is a primary ratio method that relies on the direct relationship between the integrated signal area and the number of nuclei.[8] By comparing the integral of a known proton signal from the analyte to that of a certified internal standard with a known concentration, the absolute purity can be calculated without needing a reference standard of the analyte itself.
-
Methodology:
-
Internal Standard Selection: Choose a high-purity (>99.9%) standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery.
-
Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify potential impurities by their mass-to-charge ratio.
-
Rationale: Coupling the separation power of LC with the detection specificity of MS allows for the tentative identification of co-eluting peaks and unknown impurities, which is critical for understanding the reaction pathways and degradation products.[11][12]
-
Methodology:
-
LC Method: Utilize the same or a similar HPLC method as described in section 4.1. Using a volatile mobile phase modifier like formic acid instead of phosphoric acid is necessary for MS compatibility.
-
Mass Spectrometer: Electrospray Ionization (ESI) is a suitable technique for this molecule.
-
Ionization Mode: Run in both positive and negative ion modes to ensure detection of all possible species. The pyridine nitrogen will likely ionize well in positive mode, and the carboxylic acid in negative mode.
-
Analysis: Analyze the mass spectra of minor peaks to propose structures for impurities. Compare the observed masses with the molecular weights of potential starting materials, intermediates, and by-products.
-
Conclusion: Synthesizing Data for a Definitive Purity Statement
The ultimate goal of this comprehensive approach is to issue a confident and well-supported purity statement. A purity value of >99.5% by HPLC, for example, is significantly strengthened when supported by a qNMR assay result of 99.4% w/w, confirmation of the primary peak's mass by LC-MS, and results from GC and TGA showing that residual solvents and non-volatile impurities are below established limits.[23] This orthogonal data set provides the highest degree of confidence for researchers, scientists, and drug development professionals, ensuring that subsequent biological or chemical studies are built on a foundation of verified chemical integrity.
References
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-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) . Available at: [Link]
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THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES - Canadian Science Publishing . Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Available at: [Link]
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Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu . Available at: [Link]
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(PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate . Available at: [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . Available at: [Link]
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Residual Solvent Analysis of Pharmaceutical Products - Agilent . Available at: [Link]
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate . Available at: [Link]
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ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an . Available at: [Link]
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Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch . Available at: [Link]
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Fundamentals: Applications of LC/MS in small molecule drug discovery. - Stanford University Mass Spectrometry . Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]
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Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy | LCGC International . Available at: [Link]
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IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team . Available at: [Link]
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Method for the analysis of residual solvents in pharmaceuticals - Separation Science . Available at: [Link]
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Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination . Available at: [Link]
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review . Available at: [Link]
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Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH . Available at: [Link]
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Thermogravimetric Analysis - Improved Pharma . Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid
Part 1: Hazard Assessment & Characterization
The compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The key hazards are summarized below.
| Hazard Classification | Category | GHS Hazard Statement | Causality and Implications for Disposal |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion is a primary exposure route. This necessitates strict hygiene practices and mandates that waste containers are clearly labeled to prevent accidental ingestion.[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | This is a critical hazard. The compound is corrosive to the eyes and can cause irreversible damage.[1] This dictates the mandatory use of robust eye and face protection during handling and disposal. Any contaminated materials must be handled as hazardous. |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life | This classification explicitly forbids disposal via the sewer system. The compound's solubility in water means drain disposal would directly introduce it into aquatic ecosystems, causing harm.[3] |
Incompatible Materials: To prevent dangerous reactions within a waste container, this compound must be stored separately from acids, bases, and reducing agents.[1]
Part 2: The Regulatory Imperative
The disposal of laboratory chemicals is not an internal policy matter; it is strictly regulated by federal and state law. Two primary federal agencies govern these procedures:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[4][5] Your laboratory is considered a waste generator and must comply with regulations for waste identification, storage, and disposal.[4]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[6][7] This plan must include procedures for the safe removal of contaminated waste, ensuring worker safety during all phases of chemical handling, including disposal.[7]
The core directive from these regulations is unequivocal: hazardous chemical waste must not be disposed of in the regular trash or poured down the sewer system .[5][8] All waste containing 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid must be collected, labeled, and transferred to an approved waste disposal facility.[1][9]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as residue), ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against the hazards outlined in Part 1.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. The risk of serious, irreversible eye damage necessitates this level of protection.
-
Hand Protection: Handle with compatible gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[10]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in the event of a spill, a full chemical-resistant suit may be necessary.[10]
Step 2: Waste Segregation at the Point of Generation
Proper segregation prevents dangerous chemical reactions and ensures the waste stream is correctly categorized for final disposal.
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid.
-
This waste stream should be designated as "Non-halogenated Organic Waste" unless mixed with halogenated solvents.
-
Crucially, do not mix this acidic waste with bases or reducing agents in the same container. [1]
-
Caption: Waste Characterization and Segregation Workflow.
Step 3: Container Selection and Labeling
The integrity of the waste containment system is critical to preventing leaks and ensuring regulatory compliance.
-
Container Selection:
-
Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[4] Do not use metal containers for acidic waste.[4]
-
The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[5][8]
-
Do not use food-grade containers (e.g., jars, bottles) for hazardous waste.[8]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[4]
-
-
Labeling:
-
Each container must be clearly and accurately labeled the moment the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "2-(2-Methoxyethoxy)pyridine-4-carboxylic acid" and any other constituents.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive - Eye Hazard").
-
The name of the generating researcher and laboratory location (building and room number).[8]
-
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated area within the laboratory where hazardous waste is stored at or near its point of generation.[8][12]
-
Location: The SAA must be under the direct control of laboratory personnel.[4] A designated area within a chemical fume hood is a common and acceptable practice.[8]
-
Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[4] Ensure the container is physically segregated from incompatible materials, particularly bases and reducing agents.
-
Time and Volume Limits: An SAA can hold up to 55 gallons of waste.[12] Once a container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days.[8] Partially filled containers may remain in the SAA for up to one year.[8]
Caption: Overall Disposal Lifecycle from Lab to Final Disposal.
Step 5: Arranging for Professional Disposal
Laboratory personnel are responsible for waste up to the point of transfer. The final disposal must be handled by a licensed hazardous waste contractor.
-
Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or using an online portal to request a waste collection.
-
Documentation: Ensure all paperwork, often called a hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final destination, forming a critical part of the EPA's "cradle-to-grave" regulatory system.[12]
-
Final Treatment: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[13] This process destroys the hazardous organic constituents, converting them to less harmful substances.[13]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response line.
-
Isolate: If the spill is small and you are trained to handle it, restrict access to the area.
-
Ventilate: Increase ventilation by opening fume hood sashes.
-
Contain: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or a universal absorbent). Do not use combustible materials like paper towels to absorb large quantities.
-
Clean-Up:
-
Wearing full PPE, carefully sweep up the absorbed material.
-
Place all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and wipe clean. All cleaning materials must also be disposed of as hazardous waste.
-
-
Report: Report the incident to your supervisor and EHS department, regardless of the size.
By adhering to these detailed procedures, you are not only ensuring compliance with the law but are actively participating in a culture of safety that protects yourself, your colleagues, and the wider community.
References
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- Regulation of Labor
- Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
- How to Ensure Safe Chemical Waste Disposal in Labor
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- 2-Methoxypyridine Safety D
- SAFETY DATA SHEET, 2,6-Pyridinedicarboxylic acid. (2025). Fisher Scientific.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
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- SAFETY DATA SHEET, Picolinic Acid. (2018). Spectrum Chemical.
- SAFETY DATA SHEET, Pyridine-2-carboxylic Acid. (2023). TCI Chemicals.
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- Are You In Compliance With Proper Lab Waste Disposal Regul
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Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
